Product packaging for Cerium tin oxide (CeSnO4)(Cat. No.:CAS No. 53169-23-6)

Cerium tin oxide (CeSnO4)

Cat. No.: B213198
CAS No.: 53169-23-6
M. Wt: 274.83 g/mol
InChI Key: OTUHBRHHGINIPS-UHFFFAOYSA-N
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Description

Significance of Complex Metal Oxides in Materials Science and Nanotechnology

Complex metal oxides, which are crystalline materials composed of oxygen and at least two different metals, are critical to a wide array of technological applications. research.google Their diverse properties, including ferromagnetism, ferroelectricity, piezoelectricity, and high-temperature superconductivity, stem from the strong correlation of electrons in their d and f orbitals. azom.com This electronic structure allows for fine-tuning of their functionalities, making them indispensable in fields ranging from catalysis and energy storage to electronics and environmental remediation. acs.orgrsc.org In the realm of nanotechnology, the ability to synthesize these oxides as shape- and size-controlled nanoparticles has further expanded their potential, enabling the development of novel materials with enhanced surface properties and reactivity. acs.orgsamipubco.com

Contextualizing Cerium Tin Oxide within Contemporary Materials Research Paradigms

Cerium tin oxide (CeSnO4), a complex metal oxide, has garnered significant attention in modern materials research due to its unique combination of properties inherited from its constituent oxides, cerium oxide (CeO2) and tin oxide (SnO2). CeO2 is valued for its high oxygen storage capacity and redox capabilities (Ce3+ ↔ Ce4+), making it a crucial component in catalysts. samipubco.comnih.gov SnO2, a wide-bandgap semiconductor, is known for its excellent gas-sensing properties and optical transparency. oiccpress.comresearchgate.net The synergistic interaction between these two oxides in a composite or solid solution form can lead to enhanced performance in various applications. rsc.orgnih.gov Research has shown that combining cerium and tin oxides can improve catalytic activity, enhance gas sensitivity, and modify optical and electrochemical properties. rsc.orgresearchgate.netupc.edu

Current Challenges and Future Perspectives in Cerium Tin Oxide Investigations

Despite the promising attributes of cerium tin oxide, several challenges remain in fully harnessing its potential. A primary challenge lies in the precise control over the synthesis process to achieve desired morphologies, crystal structures, and uniform elemental distribution, which are crucial for optimal performance. atamanchemicals.com For instance, achieving a stable, uniform solid solution of Sn4+ in the CeO2 lattice is critical for maximizing the synergistic effects. google.com

Future research is expected to focus on several key areas:

Advanced Synthesis Techniques: Developing more sophisticated synthesis methods to create highly uniform and well-defined CeSnO4 nanostructures with tailored properties. nih.gov

Doping and Composite Materials: Investigating the effects of doping with other elements to further enhance the material's properties for specific applications. mdpi.com

Theoretical Modeling: Utilizing computational simulations to better understand the electronic structure and surface chemistry of CeSnO4, which can guide the design of new materials with improved functionalities. research.google

Novel Applications: Exploring new application areas for CeSnO4, such as in advanced energy storage systems and environmental sensors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Ba.H2-O4-S B213198 Cerium tin oxide (CeSnO4) CAS No. 53169-23-6

Properties

CAS No.

53169-23-6

Molecular Formula

Ba.H2-O4-S

Molecular Weight

274.83 g/mol

IUPAC Name

cerium(3+);oxygen(2-);tin(4+)

InChI

InChI=1S/Ce.O.Sn/q+3;-2;+4

InChI Key

OTUHBRHHGINIPS-UHFFFAOYSA-N

SMILES

[O-2].[Sn+4].[Ce+3]

Canonical SMILES

[O-2].[Sn+4].[Ce+3]

Other CAS No.

53169-23-6

Origin of Product

United States

Synthesis Methodologies for Cerium Tin Oxide and Analogous Cerium Tin Oxides

Chemical Synthesis Approaches

Chemical synthesis methods are favored for producing cerium-tin oxides due to their ability to offer precise control over the composition and microstructure of the final product. These techniques generally involve the manipulation of precursors in a liquid or solid phase to induce the formation of the desired oxide material.

Hydrothermal synthesis is a method that utilizes aqueous solutions of precursors in a sealed vessel, known as an autoclave, heated above the boiling point of water. This technique allows for the crystallization of materials that are insoluble at lower temperatures and pressures. For cerium-tin oxides, this method can produce nanoparticles with unique shapes and dimensions due to the supercritical synthesis conditions. researchgate.net

Researchers have successfully synthesized cerium-doped tin oxide (SnO₂) nanoparticles using a microwave hydrothermal method. scientific.net In a typical process, precursors such as tin(IV) chloride pentahydrate (SnCl₄·5H₂O) and cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O) are used as the raw materials, with urea (B33335) serving as a precipitant. researchgate.netscientific.net The process involves dissolving these salts in water, followed by heating in an autoclave. The elevated temperature and pressure facilitate the hydrolysis and subsequent co-precipitation of cerium and tin hydroxides or carbonates, which upon further heating, transform into the mixed oxide. This technique is known for producing uniform morphologies and dimensional homogeneity. researchgate.net The morphology of the resulting nanoparticles, such as nanorods or nanocubes, can be controlled by adjusting synthesis parameters like temperature, alkali content, and precursor concentration. nih.govresearchgate.netmdpi.com

Table 1: Parameters in Hydrothermal Synthesis of Cerium-Tin Oxides

PrecursorsPrecipitant/SolventTemperatureKey FindingsReference
SnCl₄·5H₂O, Ce(NO₃)₃·6H₂OUrea, WaterNot specifiedFormation of Ce-doped SnO₂ nanoparticles for gas sensors. scientific.net
Cerium SaltUrea, Water600°C (calcination)Produces rice-grain like morphology; uniform and dimensionally homogeneous particles. researchgate.net
Ce(NO₃)₃·6H₂OAmmonia (B1221849) Hydroxide100°CFormation of CeO₂-x nanotubes, nanowires, and nanoparticles. mdpi.com

The sol-gel method is a versatile, low-temperature technique that involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. mdpi.com This process allows for the creation of highly pure and homogeneous materials at a molecular level. malayajournal.org

For the synthesis of cerium-tin oxides, the process typically begins with dissolving metal-organic or inorganic precursors, such as cerium nitrate hexahydrate (Ce(NO₃)₃·6H₂O) and a tin precursor, in a suitable solvent like ethanol (B145695) or water. malayajournal.orgacs.orgmocedes.org A complexing agent, often citric acid, is added to form a stable sol. malayajournal.org The subsequent addition of a catalyst, such as ammonia solution, initiates hydrolysis and condensation reactions, leading to the formation of a three-dimensional gel network. mdpi.commalayajournal.org This gel is then dried to remove the solvent, yielding a xerogel, which is finally calcined at elevated temperatures to crystallize the desired cerium-tin oxide phase. mocedes.org The sol-gel method is advantageous for its ability to control particle size and morphology by adjusting precursor concentrations and reaction conditions. mdpi.com

Table 2: Sol-Gel Synthesis Parameters for Cerium-Based Oxides

Cerium PrecursorOther ReagentsCalcination Temp.Resulting Particle SizeReference
Cerium Nitrate HexahydrateCitric Acid, AmmoniaNot specified~19 nm malayajournal.org
Cerium Nitrate HexahydrateCassava Starch200-500°C8-16 nm mocedes.org
Cerium Nitrate HexahydrateGelatin, AmmoniaNot specified<10 nm to 25-50 nm mdpi.com

Solution precipitation, particularly co-precipitation, is a widely used, straightforward, and cost-effective method for synthesizing mixed metal oxides. scielo.org.mx This technique involves dissolving salts of the constituent metals (cerium and tin) in a solvent and then adding a precipitating agent to induce the simultaneous precipitation of the metal hydroxides, carbonates, or oxalates. researchgate.netnih.gov

Common precursors include cerium nitrate (Ce(NO₃)₃·6H₂O) or cerium ammonium (B1175870) nitrate ((NH₄)₂Ce(NO₃)₆) and tin tetrachloride (SnCl₄). scielo.org.mxgoogle.com These are dissolved in water and mixed homogeneously. google.com A precipitating agent, such as ammonia water, potassium carbonate, or ammonium carbonate, is then added dropwise to the solution under controlled pH and temperature to ensure complete precipitation. scielo.org.mxgoogle.comresearchgate.net The resulting precipitate is aged, washed thoroughly to remove impurities, dried, and finally calcined at a specific temperature to yield the cerium-tin composite oxide nanocatalyst. nih.govgoogle.com The properties of the final product, such as particle size and surface area, are highly dependent on factors like precursor concentration, pH, temperature, and the type of precipitant used. nih.govresearchgate.netsrce.hr

Table 3: Co-Precipitation Synthesis of Cerium-Tin Oxides

PrecursorsPrecipitantCalcination Temp.Key FeatureReference
Ce(NO₃)₃·6H₂O, SnCl₄·5H₂ONot specified700°CProduces catalysts with high thermal stability. nih.gov
(NH₄)₂Ce(NO₃)₆, SnCl₄Ammonia Water450-750°CResults in large specific surface area and high catalytic activity. google.com
Ce(NO₃)₃·6H₂OPotassium Carbonate600°CSimple, low-cost method yielding spherical nanoparticles (40-80 nm). scielo.org.mx
Cerium SulfateAmmonia Water, Oxalic AcidNot specifiedParticle shape is strongly dependent on the precipitant used. srce.hr

Thermal decomposition is a method where heat is used to break down chemical precursors into their constituent oxides. inoe.ro This technique is particularly useful for preparing active solids and involves the calcination of metal salts like oxalates, nitrates, or carboxylates. inoe.roiaea.org The decomposition of precursors such as tin(II) oxalate (B1200264) (SnC₂O₄) and ammonium cerium(IV) nitrate ((NH₄)₂Ce(NO₃)₆) typically occurs in the temperature range of 200-400°C. inoe.rolew.ro

The process involves heating a mixture of cerium and tin precursors in a controlled atmosphere. inoe.ro The thermal behavior and decomposition pathway depend on the initial composition and the specific precursors used. inoe.ro For instance, cerium oxalate decomposition can yield a series of active oxides, with the activity (related to surface area and lattice strain) increasing as the decomposition temperature decreases. iaea.org By controlling the precursor ratio and the thermal treatment conditions (e.g., calcination temperature up to 1000°C), different phases, such as rutile-type SnO₂ and fluorite-type CeO₂, can be formed. inoe.ro A solventless thermolysis approach, involving the decomposition of a cerium-oleate powder, has also been developed to produce dispersible ceria nanoparticles, a technique applicable to mixed oxides. rsc.org

Table 4: Thermal Decomposition for Cerium-Tin Oxides

PrecursorsDecomposition Temp.Calcination Temp.Resulting PhasesReference
Tin(II) oxalate, Ammonium cerium(IV) nitrate200-400°C400°C, 600°C, 1000°CSnO₂ (rutile) and/or CeO₂ (fluorite) inoe.ro
Cerium(III) oxalate decahydrate350-850°C-Active cerium(IV) oxides iaea.org
Cerium oxalate, Cerium nitrate--Plate-like (from oxalate) or spherical (from nitrate) CeO₂ particles researchgate.net

The micro-emulsion method involves creating a thermodynamically stable, isotropic dispersion of two immiscible liquids, such as water and oil, stabilized by a surfactant. acs.orgresearchgate.net This technique is highly effective for producing uniform, nanosized particles with a narrow size distribution. The synthesis occurs within the tiny aqueous droplets of the water-in-oil (inverse) microemulsion, which act as nanoreactors. researchgate.net

In this method, an aqueous solution of the metal precursors (e.g., cerium nitrate) is dispersed in an organic phase (like n-heptane) with the help of a surfactant. acs.orgresearchgate.net A precipitating agent, such as ammonia, is then introduced, initiating precipitation within the micelles. researchgate.net The particle size can be precisely controlled by varying the molar ratio of water to surfactant. researchgate.net After precipitation, the resulting nanoparticles are isolated, washed, and calcined to obtain the final crystalline cerium oxide or cerium-tin oxide product. researchgate.net This method can produce crystallites with very large specific surface areas. acs.org

Table 5: Micro-emulsion Synthesis of Cerium-Based Nanoparticles

PrecursorSurfactantOrganic PhaseResulting Particle SizeReference
CeCl₃ or Ce(NO₃)₃AOT, DDAB, Brij 35Heptane6-13 nm acs.org
Cerium NitrateNot specifiedn-heptane5-12 nm researchgate.net

Solid-state reaction is a traditional and straightforward method for preparing ceramic materials, including mixed oxides. This technique involves mixing powdered reactants intimately and heating them at high temperatures for an extended period to allow for diffusion and reaction in the solid state. researchgate.net

For cerium-tin oxides, this pathway can involve the pyrolysis of macromolecular complexes. ul.ienih.gov For example, nanostructured SnO₂ and CeO₂ have been prepared by the pyrolysis of precursors like PSP-co-4-PVP · (SnCl₂)n and PSP-co-4-PVP · (Ce(NO₃)₃)n under air at 800°C. ul.ienih.gov The morphology and particle size of the resulting oxides are dependent on the molar ratio of the inorganic salt to the polymer in the precursor mixture. ul.ienih.gov While being a convenient and inexpensive method, achieving homogeneity can be challenging, and the high temperatures required can lead to particle agglomeration and reduced surface area compared to solution-based methods. researchgate.net

Table 6: Solid-State Synthesis of Cerium and Tin Oxides

Precursor ComplexesReaction Temp.Resulting Particle SizeKey ObservationReference
PSP-co-4-PVP · (SnCl₂)n, PSP-co-4-PVP · (Ce(NO₃)₃)n800°C30-50 nmParticle size depends on the molar ratio of salt to polymer. ul.ienih.gov

Physical Synthesis Approaches

Physical synthesis methodologies for producing cerium tin oxide and analogous compounds involve the transformation of precursor materials through processes driven by physical energy sources. These top-down and bottom-up approaches, such as mechanical forces, laser energy, thermal energy, and plasma, are instrumental in fabricating materials with controlled stoichiometry, crystallinity, and morphology, often in the form of nanoparticles or thin films. These methods typically occur in a vacuum or controlled atmosphere, which minimizes impurities in the final product.

High Energy Ball Milling Processes

High energy ball milling is a top-down mechanochemical technique used to synthesize nanocrystalline materials and alloys by inducing structural changes and chemical reactions through mechanical force. The process involves placing precursor powders (such as a mixture of cerium oxide and tin oxide) in a sealed container, known as a vial or jar, along with grinding media, typically hardened steel or tungsten carbide balls. The container is then subjected to high-energy impacts from a mill, causing the powders to be repeatedly fractured and welded together.

This intense mechanical action leads to a significant reduction in particle and crystallite size, an increase in lattice strain, and the formation of a large number of defects. These effects enhance the reactivity of the powders, potentially leading to the formation of a solid solution or a composite oxide like cerium tin oxide at temperatures lower than those required for conventional solid-state reactions. The process can be performed dry or with a process control agent (PCA) to limit excessive cold welding and agglomeration. Key parameters influencing the final product include the type of mill, milling speed, milling time, ball-to-powder weight ratio (BPR), and the milling atmosphere. While specific studies on the direct synthesis of CeSnO4 via high-energy ball milling are not extensively detailed, the method is widely applied to activate and prepare nano-oxides for subsequent thermal treatments.

Table 1: Representative Parameters for High-Energy Ball Milling of Oxides

ParameterValue/RangePurpose/Effect
Mill TypePlanetary, AttritorDetermines the energy and kinematics of the milling process.
PrecursorsCeO₂, SnO₂ powdersStarting materials for the formation of the mixed oxide.
Ball-to-Powder Ratio10:1 to 40:1A higher ratio increases the impact energy and milling efficiency.
Milling Speed200 - 600 RPMHigher speeds reduce processing time but can increase contamination.
Milling Time10 - 50 hoursAffects the final crystallite size and degree of amorphization.
AtmosphereAir, ArgonPrevents unwanted oxidation or reactions during milling.

Laser Ablation Techniques

Laser ablation is a physical vapor deposition (PVD) technique where a high-power pulsed laser is used to vaporize material from a solid target. When applied to the synthesis of cerium-tin oxides, a target composed of sintered CeO₂ and SnO₂ powders, or a pre-synthesized CeSnO₄ compound, is placed in a vacuum chamber. The chamber can be filled with a controlled background gas, such as oxygen, at a low pressure.

A focused laser beam (e.g., from a KrF or Nd:YAG laser) irradiates the target, causing instantaneous, localized heating and the ejection of a plasma plume. ias.ac.in This plume, containing atoms, ions, and clusters of the target material, expands away from the target and condenses on a heated substrate placed opposite it. ias.ac.inresearchgate.net The composition of the resulting thin film is highly dependent on the target stoichiometry, laser fluence, substrate temperature, and the pressure and composition of the background gas. utwente.nl This method allows for the growth of high-quality, crystalline, and epitaxial (single-crystal-like) thin films with precise control over thickness and stoichiometry. ias.ac.inresearchgate.net

Table 2: Typical Parameters for Pulsed Laser Deposition (PLD) of Oxide Thin Films

ParameterValue/RangeEffect on Film Properties
Laser TypeKrF Excimer (248 nm)Affects absorption characteristics of the target material.
Laser Fluence1 - 5 J/cm²Influences ablation rate and kinetic energy of plume species. ias.ac.in
Substrate Temperature500 - 800 °CCrucial for controlling crystallinity and epitaxial growth. researchgate.net
Oxygen Partial Pressure10⁻⁵ - 1 mbarAffects the oxygen stoichiometry and crystallinity of the deposited film. researchgate.net
Target-Substrate Distance4 - 8 cmInfluences deposition rate and film uniformity.
Repetition Rate1 - 20 HzAffects the growth rate and surface morphology. researchgate.net

Electrospraying Methods

Electrospraying, or electrohydrodynamic atomization, is a technique used to generate fine liquid aerosols. In the context of material synthesis, it can be employed to produce nanoparticles or deposit thin films from a precursor solution. For cerium-tin oxides, a solution containing soluble cerium and tin precursors (e.g., nitrates or chlorides) is fed through a capillary nozzle. A high voltage is applied between the nozzle and a grounded substrate, creating a strong electric field.

This field deforms the liquid at the nozzle tip into a conical shape (the Taylor cone), from which a fine jet erupts. The jet breaks up into highly charged droplets that travel towards the substrate. As the solvent evaporates, the precursor salts precipitate and can undergo thermal decomposition on a heated substrate to form the desired oxide. This method offers excellent control over particle size and deposition rate, making it suitable for creating uniform coatings and nanostructured films.

Inert Gas Condensation Techniques

Inert gas condensation (IGC) is a bottom-up physical method for synthesizing ultrafine nanoparticles. The process begins with the evaporation of a source material (e.g., metallic cerium and tin, or their oxides) within a vacuum chamber that has been backfilled with a low-pressure inert gas, such as helium or argon. The evaporation can be achieved by various means, including thermal heating from a crucible, electron beam heating, or sputtering.

The hot vaporized atoms rapidly lose kinetic energy through collisions with the cold inert gas atoms. This rapid cooling leads to supersaturation of the vapor, followed by nucleation and growth of nanoparticles in the gas phase. The particle size can be controlled by adjusting the inert gas pressure and the evaporation rate. The nanoparticles are then carried by the convective flow of the inert gas to a cold substrate (often a liquid-nitrogen-cooled surface), where they are collected as a loose, porous powder.

Physical Vapor Deposition (PVD)

Physical Vapor Deposition (PVD) encompasses a class of vacuum deposition techniques where a material is transformed into its vapor phase, transported through a vacuum or low-pressure environment, and condensed onto a substrate as a thin film. alicat.comdeptec.com Besides laser ablation (discussed previously), major PVD methods include sputtering and thermal/electron-beam evaporation. These techniques are highly versatile for producing thin films of mixed oxides.

In sputtering , a target of the desired material (e.g., CeSnO₄ or a composite of CeO₂-SnO₂) is bombarded with energetic ions (typically Ar⁺) from a plasma. This bombardment dislodges atoms from the target, which then travel and deposit onto the substrate. Reactive sputtering can also be performed by introducing a reactive gas like oxygen into the chamber to ensure proper stoichiometry of the oxide film.

In thermal evaporation , the source material is heated in a high vacuum until it evaporates or sublimes. The vapor then travels in a line-of-sight path to the substrate, where it condenses. Electron-beam (e-beam) evaporation is a variant where a high-energy electron beam is used to heat the source material, allowing for the deposition of materials with very high melting points. PVD methods are widely used in semiconductor and optical coatings and can be applied to create dense, adherent films of cerium-tin oxides.

Laser Pyrolysis and Flash Spray Pyrolysis

Laser pyrolysis and spray pyrolysis are aerosol-based techniques for the continuous synthesis of nanoparticles. In spray pyrolysis , a liquid precursor solution containing soluble salts of cerium and tin is atomized into fine droplets. researchgate.netmdpi.com These droplets are then carried by a gas stream into a high-temperature furnace or reaction zone. researchgate.net Inside the reactor, the solvent evaporates, and the precursor salts decompose and react to form solid oxide particles. nih.gov The resulting nanoparticles are then collected from the gas stream using filters or cyclones. The particle size and morphology are influenced by precursor concentration, reactor temperature, and residence time. researchgate.net

Flame spray pyrolysis (FSP) is a variation where the precursor solution is sprayed into a flame. The high temperature of the flame provides the energy for the rapid evaporation of the solvent and conversion of the precursors into oxide nanoparticles. nih.gov This method is known for its high production rate and ability to produce crystalline, mixed-oxide nanopowders. nih.gov

Laser pyrolysis is a similar process, but the energy for the decomposition of the precursors is provided by a powerful laser beam (e.g., a CO₂ laser). The laser beam intersects the stream of aerosol droplets or a reactive gas mixture, creating a well-defined, high-temperature reaction zone that leads to the formation of nanoparticles.

Table 3: Typical Parameters for Spray Pyrolysis of Mixed Oxide Thin Films

ParameterValue/RangeInfluence on Product
Precursor SolutionAqueous solutions of Ce(NO₃)₃, SnCl₄Determines the elemental composition of the final oxide. researchgate.netnih.gov
Precursor Concentration0.1 - 0.5 mol/LAffects particle size and film morphology. researchgate.net
Substrate Temperature350 - 550 °CControls the decomposition reaction and film crystallinity. researchgate.net
Carrier Gas Flow Rate2 - 10 L/minInfluences droplet size and residence time in the reaction zone.
Nozzle-Substrate Distance5 - 15 cmAffects deposition efficiency and film uniformity. researchgate.net

Influence of Synthesis Parameters on Cerium Tin Oxide Characteristics

The physicochemical properties of cerium tin oxide (CeSnO₄) and related cerium-tin oxide materials are not intrinsic but are profoundly influenced by the parameters of the synthesis process. Control over these variables allows for the deliberate tuning of the material's characteristics to suit specific applications. Key parameters include reaction temperature and pressure, the pH and solvent of the reaction medium, precursor concentration and stoichiometry, and post-synthesis treatments like calcination. These factors collectively determine the final crystallinity, particle size, morphology, and surface properties of the oxide.

Optimization of Reaction Temperature and Pressure

Reaction and calcination temperatures are critical parameters that significantly impact the structural and morphological properties of cerium-tin oxides. The temperature profile during synthesis, including heating rates and holding times, directly influences nucleation and growth kinetics, phase formation, and the degree of crystallinity.

In solid-state reaction methods for preparing cerium-based pigments, such as Ce₁₋ₓPrₓO₂₋δ, calcination temperature is crucial for the formation of a stable solid solution. Research has shown that calcination at temperatures below 1400°C may be insufficient for the formation of a stable solid solution, which is essential for the material's pigmenting properties researchgate.net. Similarly, for Sn-doped CeO₂, a post-synthesis calcination step, for instance at 600°C for 5 hours, is employed to promote crystallization asianpubs.org.

The effect of calcination temperature is clearly observed in hydrothermally synthesized cerium oxide nanoparticles. As the calcination temperature increases from 400°C to 800°C, the particle size tends to increase, which in turn affects properties like dielectric constant and specific capacitance researchgate.net. Studies on pure ceria have consistently shown that elevating the calcination temperature leads to an increase in crystallite size and a corresponding decrease in specific surface area due to particle sintering and agglomeration researchgate.netmdpi.com.

While temperature is a widely studied parameter, the influence of pressure is more specific to certain synthesis techniques like hydrothermal and solvothermal methods. In hydrothermal synthesis, temperature and the resulting autogenous pressure are key factors in the formation of CeO₂ nanostructures. For instance, treatments at 100°C and a pressure of 15 MPa can yield specific morphologies like nanocubes and nanorods researchgate.net. Supercritical water, where temperature and pressure exceed the critical point (374°C and 22.1 MPa), offers a unique reaction environment where solvent properties can be finely tuned to control crystal phase, morphology, and particle size mdpi.com.

The following table summarizes the effect of calcination temperature on the crystallite size of cerium oxide, illustrating a general trend applicable to cerium-tin oxide systems.

SampleCalcination Temperature (°C)Average Crystallite Size (nm)
As-dried CeO₂--
CeO₂400-
CeO₂600~20
CeO₂800-
Data compiled from various studies on cerium oxide synthesis. researchgate.netscielo.org.mx

Impact of pH and Solvent Selection

The pH of the reaction medium is a determining factor in precipitation and co-precipitation synthesis methods, profoundly affecting the final characteristics of the cerium-tin oxide product. The pH governs the hydrolysis and condensation rates of the metal precursors, which in turn influences nucleation, particle growth, surface charge, and the degree of agglomeration.

For cerium oxide nanoparticles, the pH of the solution has been shown to directly impact crystallinity and morphology. Acidic conditions (e.g., pH 6) can favor the formation of amorphous cerium oxide, characterized by broad peaks in X-ray diffraction (XRD) patterns researchgate.net. Conversely, synthesis under basic conditions (e.g., pH 9) tends to promote a higher degree of crystallinity researchgate.net. This principle is critical in methods like co-precipitation, where ammonia solution is often added dropwise to control the pH, typically bringing it to a basic value around 10 to ensure complete precipitation asianpubs.org.

The morphology of the resulting nanoparticles is also strongly pH-dependent. Studies on CeO₂ have demonstrated that spherical crystals are typically obtained in acidic solutions, whereas neutral conditions can yield a mix of spherical and rod-like grains researchgate.net. Furthermore, the surface charge of the nanoparticles, measured as zeta potential, varies with pH. At acidic pH, nanoceria particles may possess a negative surface charge, which can become positive at basic pH values nih.gov. This surface charge influences the particles' interaction with their environment and their tendency to agglomerate.

The choice of solvent is another crucial parameter, particularly in sol-gel and solvothermal synthesis routes. The solvent's polarity, viscosity, and boiling point can affect the solubility of precursors, the rate of reaction, and the ultimate morphology of the product. In the sol-gel synthesis of mixed CeO₂-TiO₂ films, for example, isopropanol (B130326) has been used as a solvent for the metal alkoxide precursors researchgate.net. Different solvents can lead to variations in particle size and shape.

Synthesis pHResulting CeO₂ PropertyReference
6 (Acidic)Amorphous structure researchgate.net
9 (Basic)Higher degree of crystallinity researchgate.net
AcidicSpherical crystal morphology researchgate.net
NeutralSpherical and rod-like grains researchgate.net
This table illustrates the general influence of pH on cerium oxide synthesis, which is analogous to cerium-tin oxide systems.

Control over Precursor Concentration and Stoichiometry

The concentration and stoichiometric ratio of cerium and tin precursors are fundamental parameters that dictate the composition, phase purity, and ultimately the properties of the final cerium-tin oxide material. Precise control over these variables is essential for synthesizing materials ranging from tin-doped ceria solid solutions to multiphase nanocomposites.

A study on CexSn₁₋xO₂ nanoparticles synthesized via a thermal treatment method systematically investigated the effect of the precursor concentration ratio (represented by 'x'). The findings revealed a direct correlation between the Ce/Sn precursor ratio and the resulting particle size and optical properties. An increase in the cerium precursor concentration (higher x values) led to an increase in the average particle size, from approximately 6 nm to 21 nm. Concurrently, the optical band gap decreased as the particle size increased nih.gov. This demonstrates a powerful method for tuning the material's properties by simply adjusting the initial precursor stoichiometry.

The stoichiometry is also critical in determining the crystal structure. In Sn-doped CeO₂, the incorporation of tin ions into the ceria lattice can be confirmed by shifts in XRD peaks. The amount of tin doping (e.g., 4, 6, and 8 mol %) influences the crystallite size and lattice parameters asianpubs.org. When the tin content is low (e.g., 5-10 wt. %), a solid solution of tin within the cubic fluorite crystal lattice of cerium oxide is often formed mdpi.com. However, at higher tin concentrations, phase separation can occur, resulting in a nanocomposite material containing distinct phases of both cerium oxide and tin oxide researchgate.net.

The choice of precursors, such as cerium nitrate hexahydrate [Ce(NO₃)₃·6H₂O] and tin(II) chloride dihydrate [SnCl₂·2H₂O], also plays a role. The reactivity and decomposition characteristics of different precursor salts can influence the reaction kinetics and the homogeneity of the final product asianpubs.orgnih.gov.

'x' value in CexSn₁₋xO₂Ce Precursor ConcentrationAverage Particle Size (nm)Optical Band Gap Trend
0.000%~6Highest
0.2525%--
0.5050%-Intermediate
0.7575%--
1.00100%~21Lowest
Data derived from the findings of Khan, M. A. M., et al. (2020). nih.gov

Relationship between Synthesis Conditions and Crystallinity

The crystallinity of cerium-tin oxide, which refers to the degree of structural order in the solid, is highly dependent on the synthesis conditions. A material can range from being fully amorphous (lacking long-range order) to highly crystalline. The degree of crystallinity has a significant impact on the material's electronic, optical, and catalytic properties.

The synthesis method itself also plays a pivotal role. For instance, CeO₂/SnO₂ composite powders prepared by the sol-gel method were found to be polycrystalline, whereas films prepared by the same method had an amorphous structure researchgate.net. The pH during co-precipitation is another key factor; basic conditions (pH > 9) tend to favor the formation of materials with a higher degree of crystallinity compared to acidic conditions researchgate.net.

The incorporation of a dopant ion, such as tin into the ceria lattice, can also affect the crystallinity. Studies on Sn-doped CeO₂ have shown that the addition of Sn²+ can lead to a decrease in the crystallite size of CeO₂, as evidenced by the broadening of XRD peaks asianpubs.org. This suggests that the dopant can inhibit crystal growth during the synthesis or calcination process.

Synthesis ParameterEffect on Crystallinity
Increasing Calcination Temperature Increases crystallinity and crystallite size researchgate.netmdpi.com.
Synthesis Method Can determine whether the product is amorphous or polycrystalline researchgate.net.
pH of Precipitation Basic pH favors higher crystallinity compared to acidic pH researchgate.net.
**Dopant Addition (e.g., Sn in CeO₂) **Can decrease crystallite size and inhibit crystal growth asianpubs.org.

Tailoring Particle Size and Morphology through Synthesis Modulation

The ability to control the particle size and morphology (shape) of cerium-tin oxides at the nanoscale is crucial, as these characteristics largely determine the material's surface-to-volume ratio and the nature of its exposed crystal facets, which are critical for applications in catalysis and sensing.

Several synthesis parameters can be modulated to achieve this control. The concentration of precursors is a primary tool for tuning particle size. As demonstrated with CexSn₁₋xO₂ nanoparticles, increasing the relative concentration of the cerium precursor systematically increased the average particle size from the range of 6 nm to 21 nm nih.gov.

The synthesis method is also a key determinant of morphology. Hydrothermal synthesis, for example, is well-known for its ability to produce a variety of well-defined nanostructures. By adjusting parameters such as temperature, precursor concentration, and the use of structure-directing agents, cerium oxide nanostructures like nanocubes, nanorods, and nano-octahedrals can be selectively formed nih.gov. Co-precipitation methods, while often producing spherical or quasi-spherical particles, can also be influenced by conditions like pH. For CeO₂, acidic conditions tend to yield spherical particles, while neutral conditions can produce a mixture of spheres and rods researchgate.net.

Post-synthesis calcination temperature also directly impacts the final particle size. The initial nanoparticles formed during precipitation or sol-gel processes are often small, but they tend to grow and agglomerate as the calcination temperature is increased to improve crystallinity. For instance, SEM images of CeO₂ annealed at 600°C show less agglomeration and a more defined spherical shape compared to the as-prepared material scielo.org.mx.

Synthesis ParameterEffect on Particle Size/MorphologyExample
Precursor Concentration Higher Ce concentration leads to larger particle size.CexSn₁₋xO₂ size increased from 6 to 21 nm with increasing x nih.gov.
Synthesis Method Different methods yield different morphologies.Hydrothermal synthesis can produce nanocubes, nanorods, etc. nih.gov.
pH Affects particle shape.Spherical CeO₂ in acid; rods and spheres at neutral pH researchgate.net.
Calcination Temperature Higher temperature increases particle size and can reduce agglomeration.Annealing CeO₂ at 600°C resulted in less agglomerated, spherical particles scielo.org.mx.

Regulating Surface Area and Pore Structure Development

The specific surface area and porosity of cerium-tin oxides are critical properties, particularly for catalytic applications, where a high surface area provides more active sites for chemical reactions. These textural properties are intricately linked to the particle size, degree of agglomeration, and the synthesis method employed.

A general principle is that the specific surface area is inversely proportional to the particle size. Therefore, synthesis conditions that favor the formation of small, non-agglomerated nanoparticles will typically result in materials with a high surface area. For example, increasing the calcination temperature, which promotes crystal growth and sintering, invariably leads to a decrease in the Brunauer-Emmett-Teller (BET) specific surface area nih.gov.

The choice of synthesis method has a profound effect on the resulting surface area and pore structure. Co-precipitation methods can yield materials with significant porosity asianpubs.org. For instance, a Ce-La-Mn-O composite synthesized via co-precipitation exhibited a remarkably high specific surface area of 96.2698 m²/g and a mesoporous structure with an average pore diameter of 6.9511 nm mdpi.com. The use of templates or surfactants during synthesis is a common strategy to create porous structures and achieve high surface areas.

The pH of the synthesis medium can also influence the surface area. In the preparation of CeO₂ nanoparticles by precipitation, it was found that particles synthesized in an acidic solution had a specific surface area of 148.19 m²/g, which was higher than the 114.80 m²/g obtained for particles synthesized under neutral conditions researchgate.net. This is likely due to the formation of smaller primary particles in the acidic medium.

Synthesis ConditionResulting Surface Area/PorosityRationale
Low Calcination Temperature Higher Specific Surface AreaMinimizes particle sintering and growth nih.gov.
High Calcination Temperature Lower Specific Surface AreaPromotes particle growth and reduces porosity nih.gov.
Co-precipitation Method Can produce mesoporous structures with high surface areaFormation of porous agglomerates of nanoparticles asianpubs.orgmdpi.com.
Acidic pH (vs. Neutral) Higher Specific Surface AreaFavors smaller particle formation researchgate.net.

Manipulation of Cerium Redox States (Ce³⁺/Ce⁴⁺ Ratio)

The catalytic, optical, and electronic properties of cerium tin oxide and analogous cerium-tin oxides are intrinsically linked to the ability of cerium to exist in two stable oxidation states: Ce³⁺ (cerous) and Ce⁴⁺ (ceric). The ratio of these two redox states on the surface and in the bulk of the material is a critical parameter that can be precisely manipulated during synthesis. This control over the Ce³⁺/Ce⁴⁺ ratio is paramount for tailoring the material's properties, particularly its oxygen storage capacity (OSC) and surface reactivity. The formation of a Ce-Sn-O solid solution, where Sn⁴⁺ ions are incorporated into the ceria lattice, is a key strategy for influencing this redox equilibrium.

Influence of Composition and Synthesis Method:

The relative amounts of cerium and tin precursors used during synthesis directly impact the resulting Ce³⁺ concentration. X-ray Photoelectron Spectroscopy (XPS) is a primary technique used to quantify the surface concentrations of Ce³⁺ and Ce⁴⁺. For instance, in cerium and tin oxides anchored on reduced graphene oxide (CeO₂–SnOₓ/rGO) prepared via a hydrothermal method, the Ce³⁺/(Ce³⁺ + Ce⁴⁺) ratio was shown to be tunable. Research has demonstrated that increasing the loading of the mixed oxide on the graphene support can increase the surface concentration of Ce³⁺, thereby enhancing catalytic activity. researchgate.net

The co-precipitation method is commonly employed to synthesize CeO₂-SnO₂ mixed oxides, where the choice of precursors and precipitating agents can influence the final redox state distribution. researchgate.netmdpi.com The formation of a homogeneous solid solution is crucial, as it facilitates a strong interaction between Ce and Sn ions, which enhances the reducibility of Ce⁴⁺. nih.gov

Influence of Thermal Treatment:

Calcination temperature and the surrounding atmosphere are critical parameters for manipulating the Ce³⁺/Ce⁴⁺ ratio.

Calcination Temperature: Thermal treatment in air generally influences the crystallinity and particle size, which indirectly affects the Ce³⁺ concentration. In nanocrystalline ceria-based materials, a higher concentration of Ce³⁺ is often found on the surface and is associated with oxygen vacancies. While specific systematic studies on the effect of calcination temperature on the Ce³⁺/Ce⁴⁺ ratio in pure CeSnO₄ are limited, analogies from other mixed-oxide systems show a distinct trend. For example, in Ce–Mn–Ru/TiO₂ catalysts, the Ce⁴⁺/(Ce³⁺ + Ce⁴⁺) ratio was observed to first increase and then decrease with rising calcination temperature, indicating an optimal temperature for achieving a specific redox balance. researchgate.net High temperatures can lead to particle growth (sintering), which may decrease the surface area and the relative concentration of surface Ce³⁺ ions. researchgate.net

Sintering Atmosphere: The composition of the gas atmosphere during calcination has a profound effect on the cerium redox state.

Oxidizing Atmosphere (e.g., Air): Calcination in air typically favors the formation of the more oxidized Ce⁴⁺ state.

Reducing Atmosphere (e.g., H₂, CO, N₂): Treating the material in a reducing atmosphere at elevated temperatures can significantly increase the concentration of Ce³⁺. This is because the reducing agents remove lattice oxygen, forcing a reduction of Ce⁴⁺ to Ce³⁺ to maintain charge balance. Studies on other cerium-containing phosphors have shown that sintering in a reducing atmosphere of carbon monoxide and nitrogen can dramatically increase the percentage of Ce³⁺ compared to sintering in air. mdpi.com

The following table summarizes research findings on the manipulation of the Ce³⁺/Ce⁴⁺ ratio in cerium-tin oxide-based composite materials, as determined by XPS analysis.

Material SystemSynthesis MethodKey Parameter VariedResulting Ce³⁺ / (Ce³⁺ + Ce⁴⁺) Ratio (%)Reference
CeO₂–SnOₓ/rGOHydrothermalLow (Ce+Sn)/GO mass ratio (1.3)28.9% researchgate.net
CeO₂–SnOₓ/rGOHydrothermalHigh (Ce+Sn)/GO mass ratio (3.9)35.1% researchgate.net
YAG:Ce³⁺ (Analogous System)Solid-State ReactionSintered in Air68.14% mdpi.com
YAG:Ce³⁺ (Analogous System)Solid-State ReactionSintered in N₂75.33% mdpi.com
YAG:Ce³⁺ (Analogous System)Solid-State ReactionSintered in CO + N₂88.46% mdpi.com

This ability to engineer the Ce³⁺/Ce⁴⁺ redox couple through controlled synthesis is fundamental to harnessing the full potential of cerium-tin-oxide materials in various technological applications.

Advanced Structural and Morphological Characterization of Cerium Tin Oxide Systems

Diffraction-Based Techniques

Diffraction methods are fundamental in determining the crystalline nature and phase composition of cerium tin oxide materials.

X-ray diffraction (XRD) is a primary technique for analyzing the crystal structure of cerium tin oxide. By bombarding the material with X-rays and analyzing the diffraction pattern, researchers can identify the crystalline phases present, determine the lattice parameters, and estimate the crystallite size. cesamo.fruhu-ciqso.es

In studies of cerium-doped tin oxide, XRD patterns have confirmed the formation of the tetragonal rutile phase of SnO2. ama-science.org For instance, in one study, no impurities were detected in Ce-doped SnO2 nanowires with Ce concentrations of 0.3 at% and 1 at%, and no peaks corresponding to cerium oxide (CeO2) were visible. ama-science.org However, at higher concentrations of 10 at% Ce, the cubic structure of CeO2 was observed. ama-science.org This indicates that the cerium can be incorporated into the SnO2 lattice or exist as a separate phase depending on the concentration. ama-science.org

The analysis of diffraction peak broadening using the Scherrer equation allows for the calculation of the average crystallite size. nanochemres.org For example, in cerium oxide nanoparticles, the average crystallite size was calculated to be 11 nm from the XRD pattern. scielo.br The intensity and width of the diffraction peaks also provide information about the crystallinity of the material; sharper and more intense peaks are indicative of higher crystallinity. researchgate.net

Table 1: XRD Analysis of Cerium-Doped Tin Oxide Nanowires

Cerium Concentration Detected Phases JCPDS Card No.
0.3 at% Tetragonal rutile SnO2 41-1445
1 at% Tetragonal rutile SnO2 41-1445

This table summarizes the phases identified by XRD for different concentrations of cerium doping in tin oxide nanowires, as reported in a study on low-temperature ethanol (B145695) sensors. ama-science.org

In-situ and operando XRD techniques offer the ability to monitor the structural changes of cerium tin oxide materials in real-time under actual operating conditions. sciopen.comnih.govrsc.org This is particularly valuable for understanding reaction mechanisms and degradation processes in applications like catalysis and energy storage. nih.govd-nb.info For example, high-temperature in-situ XRD has been used to study the thermal stability and phase transformations of CeO2/TiO2 mixed metal oxide thin films at temperatures up to 1000 °C. uq.edu.au

These advanced diffraction methods can reveal the formation of metastable intermediate phases and non-equilibrium phase transitions that would be missed by conventional ex-situ analysis. d-nb.info By collecting diffraction patterns while a process is occurring, researchers can directly correlate structural evolution with performance metrics. d-nb.info The development of laboratory-based diffractometers with high-speed detectors allows for the capture of full XRD spectra in seconds, making it possible to study rapid phase transitions. sciopen.com

Microscopy and Spectroscopic Imaging

Microscopy techniques are essential for visualizing the morphology and nanostructure of cerium tin oxide systems, providing a direct view of the material's architecture from the micro- to the atomic scale.

Scanning Electron Microscopy (SEM) is a widely used technique to investigate the surface topography and morphology of materials. cibatech.comup.pt In the context of cerium tin oxide, SEM analysis reveals details about particle shape, size distribution, and agglomeration. For example, SEM images of cerium oxide nanoparticles have shown that they can agglomerate to form spherical-shaped particles. scielo.br In studies of Ce-doped SnO2 thin films, SEM has revealed various surface morphologies, including interconnected fibers and spherical structures, depending on the cerium concentration. researchgate.net

SEM can be coupled with Energy Dispersive X-ray Spectroscopy (EDX or EDS) to perform elemental analysis of the sample's surface, confirming the presence and distribution of cerium, tin, and oxygen. cibatech.commdpi.com This combination is powerful for verifying the composition and homogeneity of the synthesized materials. mdpi.com

Table 2: Morphological Features of Pure and Ce-Doped SnO2 Thin Films Observed by SEM

Sample Observed Morphology
Pure SnO2 Interconnected fibers
5 wt% Ce doped SnO2 Spherical spheres
10 wt% Ce doped SnO2 O-rings with spheres

This table, based on findings from a study on the properties of pure and Ce-doped SnO2 thin films, illustrates the changes in surface morphology with varying cerium content as observed by SEM. researchgate.net

Transmission Electron Microscopy (TEM) provides higher resolution images than SEM, allowing for the detailed analysis of the internal structure of nanomaterials. measurlabs.com TEM is used to determine the size, shape, and distribution of nanoparticles. scielo.brnih.gov For instance, TEM analysis of cerium oxide nanoparticles confirmed the particle size to be around 16 nm. scielo.br In studies of Ce-doped SnO2 nanostructures, TEM has been instrumental in confirming the growth of nanowires. ama-science.org

TEM can also be combined with EDX for elemental mapping at the nanoscale, providing information on the distribution of different elements within a single nanoparticle or nanostructure. ama-science.orgnd.edu This is crucial for confirming the successful doping of cerium into the tin oxide lattice. ama-science.org

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful technique that allows for the direct visualization of the crystallographic structure of a material at the atomic scale. jeol.comglobalsino.com By imaging the interference patterns created by the electron waves passing through a thin sample, HRTEM can reveal the arrangement of atoms in the crystal lattice. epfl.ch

In the study of cerium tin oxide and related materials, HRTEM has been used to confirm the crystalline nature of nanowires and to visualize the lattice fringes, which are direct representations of the atomic planes. ama-science.org For example, HRTEM analysis of Ce-doped SnO2 nanowires confirmed the growth of uniform and well-crystallized nanowires. ama-science.orgama-science.org The analysis of HRTEM images can also provide information about crystal defects and the structure of interfaces. jeol.com

Table 3: Chemical Compounds Mentioned

Compound Name Chemical Formula
Cerium Tin Oxide CeSnO4
Cerium Oxide CeO2
Tin Oxide SnO2
Titanium Dioxide TiO2
Cerium(IV) Oxide CeO2
Copper Oxide CuO
Zinc Oxide ZnO
Zirconium Dioxide ZrO2
Cerium Nitrate (B79036) Ce(NO3)3·6H2O
Ammonium (B1175870) Cerium Nitrate (NH4)2Ce(NO3)6
Sodium Hydroxide NaOH
Poly(acrylic acid) (C3H4O2)n

Selected Area Electron Diffraction (SAED) for Crystalline Orientation

Selected Area Electron Diffraction (SAED) is a powerful transmission electron microscopy (TEM) technique used to determine the crystalline structure of materials. In the context of cerium tin oxide and related materials, SAED patterns provide definitive evidence of their crystalline nature. For instance, studies on tin oxide (SnO2) nanoparticles, a component of the cerium tin oxide system, have utilized SAED to confirm their polycrystalline nature. researchgate.net The diffraction rings observed in SAED patterns correspond to specific crystallographic planes, such as the (101), (110), and (200) planes in SnO2. researchgate.net Similarly, for nanocrystalline gadolinium-doped ceria (Ce0.9Gd0.1O2-δ), SAED patterns have been instrumental in confirming the crystalline structure. researchgate.net The distinct spots or rings in a SAED pattern are indicative of the long-range atomic order within the nanoparticles, confirming their crystallinity. orientjchem.org

Atomic Force Microscopy (AFM) for Surface Topography and Particle Dimensions

The technique works by scanning a sharp probe over the sample surface while maintaining a constant force or height, allowing for the mapping of surface features with near-atomic resolution. anton-paar.comsciopen.com Unlike electron microscopes, AFM does not require a conductive surface, making it suitable for a wide range of materials, including insulating oxides. anton-paar.com

Key parameters obtained from AFM analysis include:

Average Roughness (Ra): The arithmetic average of the absolute values of the surface height deviations from the mean plane.

Root Mean Square (RMS) Roughness (Rq): The square root of the mean of the squares of the surface height deviations from the mean plane.

Maximum Peak to Valley Height (Rz): The vertical distance between the highest and lowest points on the surface. chalcogen.ro

Studies have shown that AFM can effectively characterize the surface of various oxide thin films and nanoparticles, providing quantitative data on their roughness and grain size. chalcogen.ro For instance, in the analysis of zinc aluminum oxide thin films, AFM revealed a direct relationship between annealing temperature, grain size, and surface roughness. chalcogen.ro

High-Angular Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) for Atomic-Scale Composition

High-Angular Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is a specialized STEM technique that provides atomic-resolution images with contrast highly sensitive to the atomic number (Z) of the elements in the sample. wikipedia.orgmyscope.training This "Z-contrast" imaging makes it an exceptional tool for analyzing the atomic-scale composition and structure of multicomponent materials like cerium tin oxide.

In HAADF-STEM, a focused electron probe is scanned across the sample, and electrons scattered at high angles are collected by an annular detector. jeol.comthaiscience.info Heavier atoms scatter electrons more strongly to higher angles, appearing brighter in the resulting image. wikipedia.orgmyscope.training This allows for the direct visualization of the distribution of different elements at the atomic level.

The key advantages of HAADF-STEM include:

High Resolution: Capable of achieving sub-angstrom resolution, allowing for the imaging of individual atomic columns. jeol.com

Compositional Sensitivity: The image intensity is approximately proportional to the square of the atomic number, enabling the differentiation of elements within the material. jeol.com

Incoherent Imaging: The images are less affected by diffraction effects, leading to more straightforward interpretation of atomic arrangements and defects. thaiscience.info

HAADF-STEM has been successfully employed to study the structure of various materials, including the analysis of defects at grain boundaries in thin films and the compositional analysis of quantum wells. thaiscience.inforesearchgate.net

Vibrational and Chemical Bonding Characterization

Understanding the vibrational properties and chemical bonding within cerium tin oxide is essential for elucidating its fundamental properties and predicting its behavior in various applications. Spectroscopic techniques like FTIR and Raman provide detailed information about the functional groups and vibrational modes present in the material.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a widely used analytical technique for identifying functional groups and investigating the chemical bonding within a material. mdpi.com The principle of FTIR is based on the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds. mdpi.com The resulting spectrum acts as a molecular fingerprint of the sample.

In the characterization of cerium tin oxide and its constituent oxides, FTIR is used to identify the presence of specific bonds and surface-adsorbed species. worldwidejournals.comresearchgate.net For cerium oxide (CeO2) nanoparticles, FTIR spectra typically show a characteristic absorption band corresponding to the Ce-O bond stretching vibration. semanticscholar.org The presence of a broad band around 3400 cm⁻¹ and a peak around 1640 cm⁻¹ often indicates the presence of adsorbed water molecules and hydroxyl groups on the surface of the nanoparticles. semanticscholar.orgresearchgate.net

When cerium is doped into tin oxide, FTIR can reveal changes in the bond structure. researchgate.net For instance, analysis of Ce-doped SnO2 nanoparticles has shown distinct peaks that can be attributed to the dopant, providing evidence of its incorporation into the tin oxide lattice. researchgate.net

Table 1: Typical FTIR Absorption Bands in Cerium and Tin Oxide Systems

Wavenumber (cm⁻¹)AssignmentReference
~3400O-H stretching of adsorbed water researchgate.net
~1640Bending mode of adsorbed water semanticscholar.org
~800Ce-O stretching vibration semanticscholar.org
630 - 780Sn-O stretching vibrations researchgate.net

Raman Spectroscopy for Vibrational Modes and Phase Identification

Raman spectroscopy is a powerful non-destructive technique that provides information about the vibrational, rotational, and other low-frequency modes in a system. aps.org It is complementary to FTIR spectroscopy and is particularly sensitive to the crystalline structure and phase of a material. aps.org

For tin oxide (SnO2), which typically crystallizes in a tetragonal rutile structure, Raman spectroscopy can identify its characteristic vibrational modes. The main Raman active modes for SnO2 are A1g, B1g, B2g, and Eg. ub.edu The A1g and B2g modes, corresponding to symmetric and asymmetric Sn-O stretching vibrations, appear around 630 cm⁻¹ and 780 cm⁻¹, respectively. researchgate.net The presence and position of these peaks confirm the rutile phase of SnO2. researchgate.net

In the case of cerium oxide (CeO2), which has a fluorite structure, the most intense Raman peak is observed around 465 cm⁻¹. researchgate.net The characteristics of this peak, such as its shape and intensity, can be influenced by factors like particle size and the presence of defects such as oxygen vacancies. researchgate.net When dealing with cerium tin oxide, Raman spectroscopy can be used to identify the presence of the individual oxide phases and to study the effects of their interaction on the vibrational modes. The spectra of SnO2 nanoparticles can exhibit unique vibrations in the 500-600 cm⁻¹ range, which have been attributed to factors like small grain size and surface disorder. nih.gov

Table 2: Characteristic Raman Modes for Tin and Cerium Oxides

CompoundModeWavenumber (cm⁻¹)DescriptionReference
SnO₂A₁g~630Symmetric Sn-O stretching researchgate.net
SnO₂B₂g~780Asymmetric Sn-O stretching researchgate.net
SnO₂E_g~476Oxygen vibration along c-axis ub.edunih.gov
CeO₂F₂g~465Symmetric Ce-O stretching researchgate.net

Surface and Elemental Composition Analysis

A comprehensive understanding of cerium tin oxide systems necessitates a detailed analysis of their surface and elemental composition. This information is critical as the surface is where many chemical and physical processes, such as catalysis and sensing, take place. Techniques that can probe the elemental makeup and their distribution are therefore essential.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Valence States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface-sensitive analytical technique used to investigate the elemental composition and chemical states of materials. malvernpanalytical.com By irradiating a sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS provides detailed information about the surface chemistry, typically within the top 1 to 10 nanometers. malvernpanalytical.comcnrs.fr

In the analysis of cerium tin oxide (CeSnO₄), XPS is crucial for determining the oxidation states of cerium and tin, which are vital for understanding the material's catalytic and electronic properties. The complex Ce 3d spectrum is characterized by multiple peaks due to "shake-up" and "shake-down" satellite features, which arise from final state effects upon photoionization. chalcogen.ro

The deconvolution of the high-resolution Ce 3d spectrum typically reveals the presence of both Ce³⁺ and Ce⁴⁺ valence states. researchgate.net The Ce 3d spectrum is fitted with multiple peaks corresponding to different spin-orbit doublets (3d₅/₂ and 3d₃/₂) for each oxidation state. researchgate.netrsc.org For Ce⁴⁺, six peaks (labeled V, V″, V‴, U, U″, and U‴) are used, while for Ce³⁺, four peaks (V₀, V′, U₀, and U′) are assigned. rsc.org The relative concentrations of Ce³⁺ and Ce⁴⁺ can be calculated from the areas of these fitted peaks, providing insight into the oxygen storage capacity and redox properties of the material. researchgate.netrsc.org The presence of Ce³⁺ ions is often associated with the formation of oxygen vacancies, which are critical for catalytic reactions.

Similarly, the high-resolution Sn 3d spectrum is analyzed to determine the oxidation state of tin. The Sn 3d spectrum typically shows two main peaks, Sn 3d₅/₂ and Sn 3d₃/₂, which are characteristic of Sn⁴⁺ in an oxide lattice. researchgate.net For instance, in tin-based oxides, the Sn 3d₅/₂ peak is observed around 486.7 eV, and the Sn 3d₃/₂ peak appears around 495.1 eV, with a spin-orbit splitting of approximately 8.4 eV. researchgate.net

The O 1s spectrum provides information about the different oxygen species on the surface. It can often be deconvoluted into multiple peaks, with the peak at lower binding energy attributed to lattice oxygen (O_lat) and peaks at higher binding energies corresponding to surface-adsorbed oxygen species, such as hydroxyl groups or defect-related oxygen. researchgate.net

Table 1: Representative XPS Peak Binding Energies for Cerium Tin Oxide Systems

ElementOrbitalOxidation StateBinding Energy (eV) RangeReference
Ce3dCe³⁺ / Ce⁴⁺880 - 920 researchgate.netrsc.org
Sn3d₅/₂Sn⁴⁺~486.7 researchgate.net
Sn3d₃/₂Sn⁴⁺~495.1 researchgate.net
O1sLattice Oxygen529 - 530.3 researchgate.net

Note: Binding energies can vary slightly depending on the specific composition, morphology, and instrument calibration.

Energy Dispersive X-ray (EDX) Spectroscopy for Elemental Mapping

Energy Dispersive X-ray (EDX) Spectroscopy, often coupled with Scanning Electron Microscopy (SEM), is an analytical technique used for the elemental analysis and chemical characterization of a sample. thermofisher.comnih.gov It works by detecting the characteristic X-rays emitted from a material when it is bombarded with a high-energy electron beam. nih.govnih.gov This technique provides semi-quantitative information about the elemental composition and, crucially, their spatial distribution across the sample's surface through elemental mapping. nih.govjeol.com

In the study of cerium tin oxide, EDX analysis confirms the presence of cerium (Ce), tin (Sn), and oxygen (O) as the constituent elements. researchgate.netresearchgate.net Elemental mapping is particularly valuable as it visualizes the distribution of these elements over a selected area of the microstructure. jeol.comrsc.org For CeSnO₄, elemental maps would ideally show a homogeneous and uniform distribution of Ce, Sn, and O, indicating the successful formation of the composite oxide without significant phase segregation. researchgate.netresearchgate.net This is critical for ensuring that the synergistic effects between cerium and tin oxides are present throughout the material, which is essential for its catalytic performance. rsc.org

The process involves scanning an electron beam across the specimen, and at each pixel, an X-ray spectrum is acquired. jeol.com The intensity of the characteristic X-rays for each element is then plotted as a function of position, creating a visual map of elemental distribution. jeol.comrsc.org For example, in a composite material, EDX mapping can reveal whether the different components are well-integrated or exist as separate, large domains. mdpi.com

Ion Scattering Spectroscopy (ISS) / Low-Energy Ion Scattering (LEIS)

Ion Scattering Spectroscopy (ISS), also known as Low-Energy Ion Scattering (LEIS), is an extremely surface-sensitive technique that provides quantitative elemental composition of the outermost atomic layer of a material. tascon.euliverpool.ac.ukrsc.org The technique involves bombarding the sample surface with a beam of low-energy noble gas ions (typically He⁺ or Ne⁺) and measuring the energy of the ions that are scattered after a single binary collision with a surface atom. wikipedia.orgthermofisher.com

Due to the nature of the interaction, LEIS is uniquely sensitive to the very top layer of atoms, making it an ideal tool for studying surface segregation, thin-film growth, and the composition of catalytic surfaces. liverpool.ac.ukmat-cs.com The energy of the scattered ion is dependent on the mass of the surface atom it collides with, allowing for the identification of the elements present on the surface. thermofisher.com

For a material like cerium tin oxide, LEIS can definitively determine which elements, Ce, Sn, or O, are present in the terminating atomic layer. This information is critical for understanding surface-catalyzed reactions, as the catalytic activity is directly governed by the atoms exposed at the surface. rsc.org By analyzing the LEIS spectrum, one can quantify the relative atomic concentrations of cerium and tin on the absolute surface, which may differ from the bulk composition determined by other techniques. This surface composition can be influenced by synthesis methods and post-synthesis treatments.

The technique's high surface sensitivity requires analysis to be performed under ultra-high vacuum (UHV) conditions to prevent atmospheric contaminants from obscuring the true surface of the sample. tascon.eu While no specific LEIS studies focused exclusively on CeSnO₄ were found, the technique's application to other mixed oxides demonstrates its capability to provide invaluable information on the atomic-level surface composition. rsc.orgresearchgate.net

Table 2: Comparison of Surface Analysis Techniques for Cerium Tin Oxide

TechniqueInformation ProvidedProbing DepthSensitivityKey Application for CeSnO₄
XPSElemental composition, chemical/valence states1-10 nmHighQuantifying Ce³⁺/Ce⁴⁺ ratio, determining Sn oxidation state
EDXElemental composition and distribution> 1 µmModerateConfirming elemental presence and mapping their homogeneity
LEIS/ISSElemental composition of the outermost atomic layer~0.3 nm (First atomic layer)Very HighDetermining the terminating atoms at the catalyst surface

Pore Structure and Surface Area Analysis

Brunauer–Emmett–Teller (BET) Surface Area Analysis

The Brunauer–Emmett–Teller (BET) method is a widely used analytical technique for determining the specific surface area of solid and porous materials. anton-paar.com It is based on the physical adsorption of a gas (commonly nitrogen at 77 K) on the material's surface. anton-paar.comoclc.org The amount of gas adsorbed at various relative pressures is measured, and the data is fitted to the BET equation to calculate the amount of gas required to form a monolayer on the surface. libretexts.org From this monolayer capacity, the total surface area can be determined. libretexts.org

For materials like cerium tin oxide, particularly when synthesized as nanostructures, a high surface area is often desirable as it can correlate with increased catalytic activity by providing more active sites for reactions. researchgate.netsolids-solutions.com The surface area of CeSnO₄ can vary significantly depending on the synthesis method and conditions. For instance, nanostructured cerium-based oxides can exhibit high surface areas, sometimes exceeding 100 m²/g. core.ac.ukresearchgate.net

The analysis provides a "specific surface area" value, typically expressed in units of square meters per gram (m²/g). This value includes the external surface area as well as the area within the pores accessible to the analysis gas. iitk.ac.in Therefore, BET analysis is a fundamental characterization step for porous catalysts like cerium tin oxide.

Pore Size Distribution Determinations

Beyond just the total surface area, the distribution of pore sizes within a material is crucial for its performance in applications like catalysis and adsorption, as it affects the diffusion of reactants and products. imperial.ac.ukmdpi.com The pore size distribution is typically determined from the same nitrogen adsorption-desorption isotherm data collected for BET analysis.

By analyzing the shape of the isotherm, particularly the hysteresis loop that often appears at higher relative pressures for mesoporous materials, information about the pore structure can be inferred. The Barrett-Joyner-Halenda (BJH) method is a common model applied to the desorption branch of the isotherm to calculate the distribution of pore sizes (pore diameter vs. pore volume). researchgate.netresearchgate.net

Pores are generally classified into three size ranges:

Micropores: < 2 nm diameter

Mesopores: 2 - 50 nm diameter

Macropores: > 50 nm diameter

For catalytic applications, a hierarchical pore structure containing both mesopores (for reactant access) and micropores (for high surface area) can be advantageous. nih.gov Analysis of cerium-based oxides has shown that different synthesis precursors and methods can lead to materials with varying pore structures, including different proportions of micro- and mesopores. researchgate.net The pore size distribution analysis provides critical data on the average pore diameter and total pore volume, which are essential parameters for designing and understanding the functionality of cerium tin oxide materials in various applications. researchgate.netunm.edu

Theoretical Investigations of Cerium Tin Oxide Electronic Structure

Quantum Chemical Computational Methodologies

To unravel the electronic intricacies of materials such as cerium tin oxide, a range of quantum chemical computational methodologies is employed. These methods vary in their underlying approximations, computational expense, and the accuracy of their results. The choice of method is dictated by the specific properties being investigated and the size of the system. For solid-state materials, these techniques provide a foundational understanding of the electronic band structure, density of states, and the nature of chemical bonding.

While direct computational studies specifically on cerium tin oxide (CeSnO₄) are not widely available in public literature, the methodologies for its study can be inferred from extensive research on its constituent oxides, cerium dioxide (CeO₂) and tin dioxide (SnO₂), as well as other complex oxide systems. acs.orgresearchgate.net The presence of cerium, with its challenging 4f electrons, necessitates the use of advanced computational techniques that can accurately model strong electron correlation effects. researchgate.net

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. mdpi.commdpi.com It is particularly prevalent in solid-state physics and quantum chemistry. DFT simplifies the many-electron problem by focusing on the electron density rather than the complex many-electron wavefunction. This approach offers a balance between accuracy and computational cost, making it suitable for calculating the properties of crystalline solids.

For cerium-containing oxides, standard DFT approaches can be insufficient due to the localized and strongly correlated nature of the cerium 4f electrons. This has led to the development and application of modified DFT methods, such as DFT+U, which incorporates an on-site Coulomb repulsion term (the Hubbard U) to better describe the electron localization and improve the prediction of electronic and structural properties. acs.orgdntb.gov.ua

The accuracy of a DFT calculation is highly dependent on two key choices: the basis set and the exchange-correlation (XC) functional.

Basis Set Selection: The basis set is a set of mathematical functions used to construct the molecular orbitals. In solid-state calculations, plane-wave basis sets are commonly used in conjunction with pseudopotentials, which replace the core electrons and the strong nuclear potential with a weaker effective potential. This significantly reduces the computational cost. The quality of a plane-wave basis set is determined by a kinetic energy cutoff parameter. For calculations involving localized atomic orbitals, Gaussian-type orbitals (GTOs) or Slater-type orbitals (STOs) are employed, with various standardized sets available (e.g., Pople, Dunning, Karlsruhe). The choice involves a trade-off between the flexibility of the basis set and computational expense.

Exchange-Correlation (XC) Functionals: The XC functional is the component of DFT that approximates the complex many-body exchange and correlation effects. There is a hierarchy of XC functionals, each offering a different level of theory and accuracy:

Local Density Approximation (LDA): The simplest approximation, treating the electron gas as locally uniform. It often over-binds and incorrectly predicts insulators as metals. scispace.com

Generalized Gradient Approximation (GGA): Improves upon LDA by including the gradient of the electron density. Common GGA functionals include PBE and PW91. While an improvement, GGA can still fail to describe strongly correlated systems. dntb.gov.ua

Hybrid Functionals: These mix a portion of the exact Hartree-Fock exchange with a GGA functional (e.g., B3LYP, HSE). They often provide more accurate band gaps and descriptions of electronic properties but are more computationally demanding. rsc.org

DFT+U: As mentioned, this method adds a Hubbard U term to LDA or GGA to correct for the self-interaction error and better handle strongly correlated electrons, which is essential for materials containing elements like cerium. acs.org

The following table summarizes functionals often used in the study of cerium-based oxides.

Functional TypeExamplesStrengthsWeaknesses for Cerium Oxides
GGA PBE, PW91Computationally efficient; good for structural properties.Underestimates band gap; fails to localize Ce 4f electrons.
GGA+U PBE+UCorrects for self-interaction error; properly localizes 4f electrons.The value of 'U' is a parameter that often needs to be determined empirically or from higher-level theory.
Hybrid HSE06, B3LYPOften provides more accurate band gaps and electronic structures.Significantly higher computational cost than GGA or GGA+U.

To ensure that the results of a DFT calculation are physically meaningful and reproducible, a series of convergence tests must be performed. These criteria determine when the self-consistent calculation is considered complete. Key parameters include:

Energy Cutoff: For plane-wave basis sets, this determines the number of plane waves included in the calculation. A higher cutoff increases accuracy but also computational cost.

k-point Sampling: For crystalline solids, the electronic structure is calculated at a set of discrete points in the reciprocal space (k-points). The density of this grid must be increased until the total energy and other properties are converged.

Force Convergence: In geometry optimizations, calculations continue until the forces on each atom are below a specified threshold, indicating a stable structure has been found.

Energy Convergence: In the self-consistent field (SCF) cycle, the calculation is iterated until the change in total energy between successive steps is below a defined tolerance.

The table below shows typical convergence parameters that might be used in a DFT study of a cerium-based oxide.

ParameterTypical ValuePurpose
Plane-wave cutoff energy 400 - 500 eVEnsures an adequate basis set size for accuracy.
k-point mesh e.g., 4x4x4 Monkhorst-Pack gridEnsures adequate sampling of the Brillouin zone.
SCF energy convergence 10⁻⁵ - 10⁻⁶ eV/atomDetermines the precision of the electronic self-consistency loop.
Max. force on atoms < 0.01 - 0.03 eV/ÅDetermines when a structural optimization is complete.

While DFT is a powerful tool, more accurate, albeit computationally intensive, methods are sometimes required. Many-Body Perturbation Theory (MBPT) provides a systematic way to go beyond the mean-field approximation inherent in DFT. dntb.gov.ua Approaches like the GW approximation are often used to obtain more accurate quasiparticle energies and band gaps.

Coupled-Cluster (CC) theory is considered one of the "gold standards" in quantum chemistry for its high accuracy in calculating electron correlation. acs.orgmdpi.com It constructs the multi-electron wavefunction using an exponential cluster operator, which provides a size-extensive description of electron correlation. acs.org The hierarchy of CC methods, such as Coupled-Cluster Singles and Doubles (CCSD) and with a perturbative triples correction (CCSD(T)), offers a systematic path to improving accuracy. mdpi.com While historically limited to smaller molecular systems due to their high computational cost, recent algorithmic developments are extending their applicability to periodic solids, making them a valuable tool for benchmarking and for systems where DFT fails. mdpi.com

For very large systems where ab initio methods like DFT or Coupled-Cluster are computationally prohibitive, semi-empirical methods offer a viable alternative. These methods, such as PMx (e.g., PM6, PM7) or MNDO, are also based on molecular orbital theory but simplify many of the complex integrals by replacing them with parameters derived from experimental data. This parameterization makes them several orders of magnitude faster than DFT. The trade-off is a potential reduction in accuracy and transferability, as the results are dependent on the quality and scope of the parameterization dataset. They are particularly useful for exploring large conformational spaces or simulating the dynamics of nanoscale systems.

The Born-Oppenheimer approximation is a fundamental principle that underpins nearly all quantum chemical calculations of molecular and material properties. It is based on the large difference in mass between electrons and atomic nuclei. Because the nuclei are so much heavier, they are assumed to move much more slowly than the electrons. This allows for the separation of the motion of the electrons and the nuclei. Computationally, this means the electronic Schrödinger equation can be solved for a fixed nuclear geometry. The total energy calculated for various geometries creates a potential energy surface, which can then be used to study nuclear motion (e.g., vibrations or chemical reactions). This separation is a foundational assumption for the DFT, MBPT, and semi-empirical methods discussed above.

Density Functional Theory (DFT) Calculations

Modeling of Electronic Structure and Bonding

The theoretical examination of cerium tin oxide's electronic structure provides fundamental insights into its material properties and potential applications. Computational methods are essential in elucidating the complex interplay of atomic orbitals and bonding characteristics that define this compound.

Band structure computations are critical for understanding the electronic and optical properties of materials. For cerium-based oxides, these calculations reveal how the electronic states are distributed across different energy levels. In cerium dioxide (CeO₂), a foundational component of cerium tin oxide, the energy bands near the Fermi level are primarily composed of oxygen 2p states (valence band) and cerium 4f states (conduction band). cdmf.org.br The introduction of tin into the ceria lattice to form CeSnO₄ is expected to modulate this band structure.

Theoretical studies, often employing Density Functional Theory (DFT), show that doping ceria with other metals can significantly alter the band gap. researchgate.netcdmf.org.br For instance, doping with titanium has been shown to decrease the Ce 4f states and increase the Ti 3d states at the bottom of the conduction band, leading to a redshift in the material's absorption spectrum. researchgate.net Similarly, the incorporation of tin into the ceria lattice is anticipated to introduce new electronic states and modify the existing ones, thereby modulating the band gap of the resulting cerium tin oxide. The interaction between Sn 5s and 5p orbitals with the Ce 4f and O 2p orbitals is a key factor in determining the final band structure and band gap energy. The band gap of tin oxide (SnO₂) films has been observed to change with carrier density, a phenomenon attributed to the Burstein-Moss effect and band-gap narrowing due to electron-electron and electron-impurity interactions. aps.org Such effects are likely to be relevant in the more complex CeSnO₄ system.

Table 1: Factors Influencing Band Gap Modulation in Oxide Materials
FactorDescriptionExample SystemReference
DopingIntroduction of foreign atoms into the crystal lattice.Ti-doped CeO₂ researchgate.net
Carrier DensityConcentration of free charge carriers (electrons or holes).SnO₂ films aps.org
Oxygen VacanciesCreation of defects by removing oxygen atoms from the lattice.Mn-doped CeO₂ cdmf.org.br
Quantum ConfinementEffects observed in nanomaterials due to size reduction.CeO₂ nanoparticles researchgate.net

Density of States (DOS) analysis provides a detailed picture of the number of available electronic states at each energy level. For cerium oxides, DOS calculations show that the valence band is dominated by O 2p states, while the conduction band is primarily composed of Ce 4f states. cdmf.org.br In CeO₂, the 4f state of Ce⁴⁺ is unoccupied. researchgate.net When tin is incorporated, the DOS is expected to show contributions from Sn orbitals.

Partial DOS (PDOS) analysis can distinguish the contributions of individual atomic orbitals. In related systems like iron-modified cerium oxide, the overlap between Fe d-states and O p-states results in new features within the band gap. acs.org For CeSnO₄, a similar analysis would reveal the hybridization between Ce 4f, Sn 5s/5p, and O 2p orbitals. The interaction between tin and ceria can lead to the formation of a Ce-Sn-O compound, where charge transfer from tin to ceria results in the partial reduction of CeO₂. scispace.com This reduction is observable in the DOS as the appearance of occupied Ce 4f states, characteristic of Ce³⁺. researchgate.netscispace.com The analysis of DOS is therefore crucial for understanding the electronic modifications and the nature of chemical bonding in cerium tin oxide.

Molecular Orbital (MO) and Valence Bond (VB) theories offer complementary perspectives on chemical bonding. libretexts.orgmdpi.comnih.gov MO theory describes electrons in delocalized orbitals that extend over the entire molecule, while VB theory focuses on localized electron-pair bonds between atoms. mdpi.comnih.gov

In the context of cerium tin oxide, MO theory is useful for describing the delocalized electronic bands formed from the overlap of Ce, Sn, and O atomic orbitals. science.gov The hybridization of Ce 4f, 5d, and O 2p orbitals is a key aspect of the electronic structure of ceria-based materials. aip.org The introduction of tin would further complicate these interactions, creating new molecular orbitals that determine the material's properties.

VB theory, on the other hand, can provide a more intuitive picture of the localized bonding interactions. science.gov For example, it can be used to describe the covalent character of the Ce-O and Sn-O bonds. The bond valence method, an extension of VB concepts, has been used to determine the oxidation states of cerium in various oxide phases by analyzing the bond lengths around the cerium ions. aps.org Both theories are valuable for a comprehensive understanding of the electronic structure and bonding in CeSnO₄.

Crystal Field Theory (CFT) and Ligand Field Theory (LFT) are used to describe the electronic structure of transition metal and rare-earth ions in a coordinating environment. libretexts.org CFT treats the ligands as point charges that create an electrostatic field, which breaks the degeneracy of the metal ion's d or f orbitals. libretexts.org LFT is a more advanced model that incorporates aspects of MO theory, considering the covalent character of the metal-ligand bonds. researchgate.net

In cerium tin oxide, the cerium ions are in a crystal field created by the surrounding oxygen and tin ions. This field lifts the degeneracy of the Ce 4f orbitals. The magnitude of this splitting is crucial for determining the material's magnetic and optical properties. researchgate.net LFT provides a more accurate description by accounting for the overlap between the Ce 4f orbitals and the ligand orbitals, which is significant in cerium(IV) compounds. acs.org The nature of the ligands (in this case, oxide ions influenced by neighboring tin) determines the strength of the crystal field and the extent of orbital splitting. libretexts.org These theories are essential for interpreting spectroscopic data and understanding the behavior of the 4f electrons in the CeSnO₄ lattice.

Charge transfer is a fundamental process in cerium tin oxide that influences its catalytic and electronic properties. This can involve the transfer of electrons between different ions or between ions and the crystal lattice. One important mechanism is the O 2p → Ce 4f charge transfer, which is related to the material's band gap. cdmf.org.br

The presence of tin can facilitate charge transfer. Studies on tin-deposited ceria surfaces have shown a strong interaction leading to the formation of a Ce-Sn-O compound, accompanied by the partial reduction of Ce⁴⁺ to Ce³⁺. scispace.com This indicates a charge transfer from tin to cerium. scispace.com This process weakens the cerium-oxygen bond and can create oxygen vacancies, which are active sites for catalysis. scispace.comnih.gov The redox interplay between Ce³⁺/Ce⁴⁺ and potentially different oxidation states of tin is a key aspect of the charge transfer dynamics in the CeSnO₄ lattice. mdpi.com The rate of charge transfer can be a limiting factor in certain reactions, such as the oxidation of trivalent cerium. als-japan.com

Determining the oxidation states of cerium and tin in CeSnO₄ is crucial for understanding its properties. Cerium can exist in both +3 (Ce³⁺) and +4 (Ce⁴⁺) oxidation states. nih.govmdpi.comnih.gov The ratio of Ce³⁺ to Ce⁴⁺ can be influenced by factors like doping and the presence of defects. nih.govmdpi.com Tin typically exhibits +2 and +4 oxidation states. melscience.com

X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for investigating oxidation states. rsc.orgnih.gov The complex structure of cerium's core-level XPS spectra can be used to distinguish between Ce³⁺ and Ce⁴⁺. rsc.org The presence of Ce³⁺ is often associated with oxygen vacancies in the ceria lattice. nih.gov In the CeSnO₄ compound, the interaction between cerium and tin can influence their respective oxidation states. For instance, the incorporation of Sn⁴⁺ ions into the CeO₂ lattice can promote the reduction of Ce⁴⁺ to Ce³⁺ to maintain charge neutrality, although the smaller ionic radius of Sn⁴⁺ compared to Ce⁴⁺ can also lead to lattice contraction. mdpi.com The ability of cerium to easily switch between its oxidation states is fundamental to the redox properties of ceria-based materials. nih.gov

Table 2: Common Oxidation States of Cerium and Tin
ElementCommon Oxidation StatesElectronic Configuration (Valence Shell)Typical Compounds
Cerium (Ce)+3, +4Ce³⁺: [Xe] 4f¹ Ce⁴⁺: [Xe] 4f⁰Ce₂O₃, CeO₂
Tin (Sn)+2, +4Sn²⁺: [Kr] 4d¹⁰ 5s² Sn⁴⁺: [Kr] 4d¹⁰SnO, SnO₂

Computational Studies of Defect States and Their Energetics in Cerium Tin Oxide

Theoretical investigations into the electronic structure of cerium tin oxide and related materials provide fundamental insights into their properties and performance in various applications. Computational studies are particularly crucial for understanding defect states, which often govern the material's catalytic and electronic behavior.

Oxygen Vacancy Formation Energy Calculations

The ability of cerium-based oxides to easily form and fill oxygen vacancies is central to their functionality in catalysis and as solid oxide fuel cell components. nih.gov Computational methods, particularly Density Functional Theory (DFT), are instrumental in quantifying the energetics of this process. The formation of an oxygen vacancy is a critical step in the reduction of materials like ceria (CeO₂). aps.org

First-principles quantum mechanical simulations are employed to calculate the oxygen-vacancy formation energy. aps.org These calculations often utilize a supercell approach, where a vacancy is introduced into a periodic model of the crystal lattice. For instance, calculations for pure ceria have shown that creating an oxygen vacancy in the perfect crystal requires a significant amount of energy. aps.org However, this energy is substantially lowered in the presence of reduced Ce³⁺ ions. aps.org

Different theoretical approaches yield a range of values for oxygen vacancy formation energy, highlighting the complexity of accurately modeling these systems. DFT calculations corrected for on-site Coulomb interactions (DFT+U) are necessary because standard DFT fails to correctly describe the electronic structure of defective ceria. researchgate.net Studies on ceria show that vacancy formation energies are lower on surfaces compared to the bulk material. researchgate.net

The choice of computational parameters, such as the Hubbard U correction, significantly influences the calculated vacancy formation energy. For example, in ceria, DFT+U calculations have predicted formation energies between 2.84 to 3.27 eV, which can be an underestimation compared to experimental values of approximately 4.2 ± 0.3 eV. nih.gov Hybrid functionals, such as HSE06, often provide results closer to experimental findings, predicting energies in the range of 3.63–4.09 eV. nih.gov

A summary of calculated oxygen vacancy formation energies in ceria from various computational studies is presented below.

Computational MethodSystemPredicted Oxygen Vacancy Formation Energy (eV)Source
DFT+UBulk CeO₂2.84 - 3.27 nih.gov
Hybrid Functionals (HSE06)Bulk CeO₂3.63 - 4.09 nih.gov
FP-LMTO-GGAPure CeO₂ crystal4.55 aps.org
DFT+UCeO₂ (111) surface2.60 researchgate.net
DFT+UCeO₂ (110) surface1.99 researchgate.net
DFT+UCeO₂ (100) surface2.27 researchgate.net
DFT+UBulk CeO₂3.39 researchgate.net
ExperimentalBulk CeO₂4.2 ± 0.3 nih.gov

Impact of Doping on Electronic Band Structure

Doping is a common strategy to modify the electronic properties of metal oxides. In the context of the cerium-tin-oxygen system, introducing cerium into tin oxide (SnO₂) has been shown to have a significant impact on the electronic band structure.

Doping SnO₂ with cerium can passivate surface oxygen vacancy defects. acs.org This is crucial as oxygen vacancies can act as recombination centers, leading to performance losses in devices like perovskite solar cells. acs.org The incorporation of Ce into the SnO₂ lattice can alter the band alignment, making it more favorable for specific applications. For example, in solar cells, Ce-doping can create a more suitable conduction band offset at the interface with a perovskite layer, enhancing electron extraction efficiency. acs.org

Studies have shown that doping SnO₂ with Ce can lead to a decrease in the optical band gap. researchgate.netsumdu.edu.uauobaghdad.edu.iq This reduction is often attributed to the creation of defects or the direct energy transfer between the f-electrons of the cerium ions and the conduction or valence bands of SnO₂. researchgate.netmedwinpublishers.com The shift in the absorption edge towards higher wavelengths (a red shift) is a direct consequence of this narrowed band gap. medwinpublishers.com

The effect of Ce doping on the band gap of SnO₂ is summarized in the table below.

DopantHost MaterialDopant Concentration (wt%)Observed Effect on Band GapSource
Cerium (Ce)Tin Oxide (SnO₂)1, 3, 5Decreased with doping researchgate.net
Cerium (Ce)Tin Oxide (SnO₂)Not specifiedGradual decrease with Ce content sumdu.edu.ua
Cerium Oxide (CeO₂)Tin Oxide (SnO₂)3, 5, 7Monotonic decrease with doping uobaghdad.edu.iq

Localization of Defect States

When an oxygen vacancy is formed in a cerium-containing oxide, two excess electrons are left behind. The localization of these electrons on specific cation sites is a key quantum mechanical aspect of the defect chemistry. In ceria, these electrons preferentially localize on cerium ions, reducing them from a Ce⁴⁺ to a Ce³⁺ state. aps.orgresearchgate.net This process is directly coupled to the oxygen vacancy formation and is fundamental to the material's ability to store and release oxygen. aps.org

The formation of Ce³⁺ states creates localized energy levels within the band gap of the material. arxiv.orgaip.org Specifically, the electrons localize in the Ce 4f state, which appears as a narrow band within the larger band gap between the O 2p and Ce 5d states. arxiv.org This localization of electrons is often referred to as the formation of small polarons. arxiv.orgaip.org

High-resolution scanning tunneling microscopy combined with DFT calculations has been used to study the local structure of these defects. researchgate.net It has been shown that the most favorable configuration involves the two excess electrons localizing on the cerium ions that are next-nearest neighbors (NNN) to the oxygen vacancy. acs.org The binding energy between the oxygen vacancy and these localized electron polarons is relatively low, indicating that the polarons are not tightly bound to the vacancy site. acs.org This mobility is crucial for the material's electronic and ionic transport properties. The presence of these localized defect states, such as F⁺ centers (a vacancy with one trapped electron) and F⁰ centers (a vacancy with two trapped electrons), is a source of photoluminescence bands in the material. aip.org

Benchmarking and Validation of Theoretical Models with Experimental Data

The accuracy of theoretical predictions for complex materials like cerium oxides depends heavily on the computational methods and parameters used. Therefore, benchmarking these models against reliable experimental data is a critical step in computational materials science. acs.orgacs.orgresearchgate.net

Beyond DFT, higher-level theories are also benchmarked. Methods like the direct random phase approximation (RPA) and second-order Møller-Plesset perturbation theory (MP2) have been shown to overcome some of the parameter-dependent limitations of DFT+U and hybrid functionals. acs.orgresearchgate.net The RPA, in particular, has demonstrated unprecedented agreement with experimental values for lattice parameters and electron transfer energies in cerium oxides. acs.org

For surface-specific phenomena, embedded-cluster models combined with high-level wavefunction-based methods like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) serve as a benchmark. aip.org These models allow for a highly accurate description of local interactions, such as molecule adsorption on the oxide surface, providing reference data to validate more computationally efficient methods like DFT. aip.org Multiphysics models are also used to simulate the performance of devices, such as solid oxide electrolyzer cells, incorporating materials like gadolinium-doped ceria (GDC), and are validated against experimental polarization and impedance data. researchgate.net

A comparison of different theoretical methods for calculating properties of cerium oxide is shown below.

PropertyMethodKey FindingSource
Polaron PropertiesLDA+U, GGA+U, Hybrid FunctionalsLDA+U (U=6eV) and GGA+U (U=5eV) provide the best description compared to experiment. Hybrids overestimate the band gap. acs.org
Electron Transfer Energies, Lattice ParametersDFT+U, Hybrid Functionals, RPA, MP2RPA clearly outperforms all DFT variations and shows excellent agreement with experimental values. acs.orgresearchgate.net
CO Adsorption on CeO₂(111)Embedded-cluster CCSD(T) vs. MP2MP2 underestimates the CO harmonic frequency compared to the CCSD(T) benchmark. aip.org

Defect Engineering in Cerium Tin Oxide for Enhanced Performance

Fundamental Principles of Defect Chemistry in Metal Oxides

The properties of metal oxides are intrinsically linked to their defect chemistry. researchgate.net Crystalline solids, in reality, are never perfect and contain various types of imperfections or defects that disrupt the periodic arrangement of atoms in the lattice. libretexts.org These defects can be classified based on their dimensionality: point defects (zero-dimensional), extended defects like dislocations (one-dimensional), and grain boundaries (two-dimensional). libretexts.organnualreviews.org From a thermodynamic standpoint, point defects are always present in a crystal at any temperature above absolute zero, as their formation increases the entropy of the system, which in turn lowers the free energy. annualreviews.org

Point defects are localized imperfections that involve one or two atomic positions within the crystal structure. annualreviews.org They are the most common type of defect and play a crucial role in governing the mass and charge transport properties of metal oxides. researchgate.netnist.gov All inorganic materials contain point defects in some form. nist.gov The main types of point defects are vacancies, interstitials, and substitutional defects. annualreviews.org

Vacancies: A vacancy is created when an atom is missing from its normal position in the crystal lattice, creating a void. libretexts.organnualreviews.org In a metal oxide like cerium tin oxide, both cation (cerium or tin) and anion (oxygen) vacancies can exist. Oxygen vacancies are particularly common in reducible oxides like ceria (CeO2) and can significantly influence catalytic and electronic properties. annualreviews.orgmdpi.com The loss of oxygen from the lattice under reducing conditions can form doubly ionized oxygen vacancies and free electrons. annualreviews.org

Interstitials: An interstitial defect occurs when an atom occupies a site in the crystal lattice that is not a normal lattice site, such as a small void between atoms. libretexts.organnualreviews.org These can be "self-interstitials," where an atom from the crystal is displaced into an interstitial site, or "impurity interstitials," where a foreign atom occupies such a site. libretexts.org Due to the typically dense packing of atoms in metal oxides, interstitial defects involving large cations are generally less common than vacancies. annualreviews.org

The various types of point defects are summarized in the table below.

Defect TypeDescription
Vacancy An atom is missing from a regular lattice site.
Interstitial An atom occupies a position between regular lattice sites.
Substitutional A host atom is replaced by a foreign (dopant) atom.

Extended defects are imperfections that extend through one or two dimensions of the crystal lattice.

Dislocations: These are one-dimensional line defects that represent an abrupt change in the arrangement of atoms along a line. mdpi.com An edge dislocation can be visualized as an extra half-plane of atoms inserted into the crystal lattice. libretexts.org Dislocations can act as preferential sites for chemical reactions and can influence the mechanical and electronic properties of the material. mdpi.commdpi.com

Grain Boundaries: In polycrystalline materials, which are composed of many small crystals (or grains), grain boundaries are the two-dimensional interfaces where different grains meet. aip.org The atomic arrangement at these boundaries is disordered compared to the crystalline interior of the grains. researchgate.net Defects such as oxygen vacancies may segregate at grain boundaries with higher concentrations than in the bulk crystal. aip.orgresearchgate.net This segregation can create a potential barrier that acts as a scattering center for free electrons, thereby affecting the material's electrical conductivity. researchgate.net

Strategies for Intentional Defect Introduction in Cerium Tin Oxide

To harness the benefits of defects, various physical and chemical methods have been developed to introduce them in a controlled manner. These techniques allow for the precise tuning of defect concentrations and distributions to achieve desired material properties.

Ion implantation is a versatile materials engineering process where ions of a specific element are accelerated to high energies and directed into a solid target. mdpi.comcityu.edu.hk This process allows for the precise control of the dopant concentration and its depth profile. annualreviews.org The energetic ions collide with the lattice atoms, displacing them from their sites and creating a cascade of damage, which includes vacancies and interstitials. cityu.edu.hk The implanted ions themselves come to rest within the lattice, creating substitutional or interstitial defects. mdpi.comnumberanalytics.com This technique is particularly useful for modifying the surface properties of materials without altering the bulk. annualreviews.org For a material like cerium tin oxide, ion implantation could be used to introduce specific dopants to create substitutional defects or to generate a high concentration of vacancies near the surface to enhance catalytic activity.

Chemical etching involves treating a material with a chemical solution, such as an acid or a base, to remove surface atoms and create defects like vacancies and step edges. mdpi.com It is a relatively simple and low-cost method for modifying the surface of a material. mdpi.com The choice of etchant and treatment conditions can influence the type and density of defects created. For instance, different acidic solutions have been shown to produce significantly different concentrations of oxygen vacancies on the surface of strontium titanate (SrTiO3). arxiv.org Mild etching methods can be used to "polish" a surface and remove unwanted oxides or introduce defects without causing significant structural damage. nih.gov For cerium tin oxide, a controlled chemical etch could selectively create surface oxygen vacancies, which are often crucial active sites in catalytic applications. nsf.gov

Mechanical treatments, such as high-energy ball milling, grinding, or polishing, involve applying physical force to a material. mdpi.com This action can introduce a high density of extended defects, primarily dislocations and grain boundaries, by causing plastic deformation and fracturing the crystal structure. nsf.govmdpi.com This process can also create fresh, reactive surfaces with a higher concentration of point defects. While less precise than other methods, mechanical treatment is an effective way to introduce a large number of defects throughout the bulk of a material.

The table below provides a comparative overview of these defect introduction strategies.

StrategyPrimary Defects IntroducedControl LevelAffected Region
Ion Implantation Vacancies, Interstitials, Substitutional DefectsHigh (Concentration and Depth)Near-Surface
Chemical Etching Surface Vacancies, Step EdgesMedium (Dependent on etchant/conditions)Surface
Mechanical Treatment Dislocations, Grain Boundaries, Point DefectsLowBulk and Surface

Controlling Oxygen Vacancy Concentration

The deliberate introduction and control of oxygen vacancies (Vₒ) in cerium tin oxide (CeSnO₄) is a cornerstone of defect engineering, aimed at tailoring its physicochemical properties. The concentration of these vacancies can be manipulated through several strategic methods, primarily adapted from established techniques for binary oxides like cerium oxide (CeO₂). nih.govd-nb.info These methods alter the local electronic and atomic structure, creating defects that can significantly enhance catalytic and electronic performance. researchgate.net

Key strategies for controlling oxygen vacancy concentration include:

Thermal Annealing under Controlled Atmospheres: Treating CeSnO₄ at elevated temperatures in a reducing environment (e.g., H₂, CO, or inert gases like Ar) or under low oxygen partial pressure (vacuum) is a highly effective method. nih.govd-nb.infoufrgs.br This process encourages the release of lattice oxygen atoms, leaving behind vacancies and a pair of electrons that typically localize on adjacent cerium ions, reducing them from Ce⁴⁺ to Ce³⁺. ufrgs.br The temperature, pressure, and gas composition during annealing are critical parameters that determine the final vacancy concentration. nih.gov For instance, annealing CeO₂ nanowires in a 5% H₂ + 95% Ar atmosphere has been shown to create extensive oxygen vacancies. d-nb.info Conversely, annealing in an oxygen-rich atmosphere or using an ozone treatment can reduce the vacancy concentration. rsc.org

Aliovalent Doping: The introduction of foreign ions (dopants) with a different valence state into the Ce or Sn lattice sites is a powerful technique for creating a predictable number of oxygen vacancies. bohrium.comvt.edu To maintain charge neutrality in the crystal lattice, vacancies are formed. For example, doping with trivalent lanthanide cations (like Sm³⁺, Gd³⁺) at Ce⁴⁺ sites necessitates the formation of one oxygen vacancy for every two dopant ions incorporated. bohrium.comvt.eduresearchgate.net The choice of dopant is crucial, as its ionic radius and its association energy with oxygen vacancies influence the stability and distribution of the created defects. vt.eduresearchgate.net

Application of External Fields: Emerging techniques involve using localized external fields to manipulate vacancy concentrations at room temperature. A biased tip of a scanning probe microscope (SPM) can create a strong local electric field, driving the migration of oxygen ions and creating a localized, non-volatile concentration of vacancies. nih.govyoutube.com This method offers precise spatial control over defect creation.

The table below summarizes these primary control methodologies.

MethodMechanismKey Control ParametersOutcome
Thermal Annealing Thermally induced removal of lattice oxygen under low oxygen partial pressure. nih.govufrgs.brTemperature, pressure, gas composition (e.g., H₂/Ar), duration. d-nb.infoufrgs.brCreation of bulk and surface oxygen vacancies; reduction of Ce⁴⁺ to Ce³⁺. d-nb.info
Aliovalent Doping Substitution of host cations (e.g., Ce⁴⁺) with lower-valence cations (e.g., Gd³⁺, Sm³⁺), creating vacancies for charge compensation. bohrium.comvt.eduDopant type, dopant concentration, synthesis method. bohrium.comvt.eduSystemic introduction of a controlled concentration of oxygen vacancies. vt.edu
External Field Application An electric field from an SPM tip induces migration of oxygen ions, leaving vacancies behind. nih.govyoutube.comTip voltage, scan speed, ambient conditions. nih.govLocalized, high-resolution patterning of oxygen vacancy concentration. nih.govyoutube.com

Influence of Defect Engineering on Material Characteristics

Defect engineering, particularly the control of oxygen vacancies, profoundly alters the fundamental properties of cerium tin oxide, transforming it into a more functional material for various applications.

Modulation of Electronic Properties and Charge Carrier Dynamics

The introduction of defects, especially oxygen vacancies, fundamentally modifies the electronic band structure and charge transport properties of CeSnO₄. mdpi.comresearchgate.net

Electronic Structure Modification: Oxygen vacancies create new, localized energy levels within the band gap of the semiconductor. mdpi.comresearchgate.net These defect states are typically located below the conduction band minimum. The formation of an oxygen vacancy is accompanied by the reduction of two adjacent Ce⁴⁺ ions to Ce³⁺, whose 4f electrons occupy these defect states. researchgate.netresearchgate.net This process effectively narrows the band gap, which can alter the material's optical properties. mdpi.com

Charge Carrier Concentration and Conductivity: Since oxygen vacancies act as electron donors, their presence increases the concentration of charge carriers (electrons), enhancing the n-type conductivity of the material. researchgate.net However, while a higher defect concentration increases the number of carriers, these same defects can act as scattering centers, potentially reducing charge carrier mobility. mdpi.com Therefore, there is an optimal defect concentration to maximize electrical conductivity.

Charge Carrier Dynamics: Defect engineering is a powerful tool to manage the behavior of photogenerated electron-hole pairs. mdpi.comnih.govrsc.org The defect states can act as shallow traps for electrons, spatially separating them from holes and thereby suppressing electron-hole recombination. mdpi.commdpi.com This prolonged lifetime of charge carriers is highly beneficial in applications like photocatalysis, as it increases the probability that the carriers will participate in surface chemical reactions rather than being lost to recombination. nih.gov Studies on other oxides have shown that higher defect concentrations lead to longer excited-state lifetimes, which correlates directly with enhanced photocatalytic activity. nih.gov

Creation of Active Sites for Surface Reactions

Defects, particularly those on the surface, function as the primary active sites for chemical reactions. mdpi.comnih.gov In a perfect crystal lattice, surface atoms are fully coordinated and relatively inert. The introduction of defects like oxygen vacancies creates coordinatively unsaturated sites with low-coordinated metal ions (e.g., Ce³⁺). researchgate.net These sites are electron-rich and sterically accessible, making them highly reactive centers for the adsorption and activation of reactant molecules. mdpi.comacs.org

In catalytic processes such as CO oxidation, these vacancy sites are believed to be instrumental in the reaction mechanism. acs.org They facilitate the adsorption of oxygen molecules, which then dissociate and replenish the lattice oxygen consumed during the reaction cycle, a process central to the catalytic activity of ceria-based materials. nih.gov The presence of these engineered active sites can dramatically lower the activation energy for a given reaction, leading to higher catalytic efficiency. researchgate.netacs.org

Enhancement of Surface Reactivity and Adsorption Capabilities

This enhancement is crucial for applications in catalysis and chemical sensing. In sensing, for example, oxygen vacancies can act as preferential adsorption sites for target gas molecules. d-nb.info The adsorption process involves charge transfer between the analyte and the material, leading to a measurable change in the material's electrical resistance. A higher concentration of engineered vacancy sites can lead to a more significant resistance change and thus higher sensor sensitivity. d-nb.inforesearchgate.net Similarly, in environmental remediation, these sites can effectively bind and immobilize pollutants from aqueous solutions. researchgate.netrsc.org The synergistic interplay between different types of defects can further boost these adsorption capabilities. rsc.org

Impact on Light Absorption and Charge Separation Efficiency

Defect engineering has a significant impact on the optical properties of CeSnO₄, particularly its ability to absorb light and manage the resulting charge carriers, which is critical for photocatalysis. mdpi.comnih.gov

Light Absorption: The introduction of defect-induced energy levels within the band gap can extend the material's light absorption range. mdpi.comresearchgate.net By creating states between the valence and conduction bands, the material can be excited by lower-energy photons, effectively shifting its absorption edge from the UV to the visible light region. This allows for more efficient utilization of the solar spectrum. mdpi.comresearchgate.net

Charge Separation Efficiency: This is arguably the most critical contribution of defect engineering to photocatalysis. mdpi.comrsc.orgrsc.org While light absorption generates electron-hole pairs, their rapid recombination is a major limiting factor for photocatalytic efficiency. Oxygen vacancies can act as effective trapping sites for photogenerated electrons, preventing them from immediately recombining with holes. mdpi.comnih.gov This trapping leads to a more efficient spatial separation of charges, significantly increasing their lifetimes. mdpi.comnih.gov These longer-lived charge carriers have a greater opportunity to migrate to the surface and drive redox reactions with adsorbed molecules. However, it is crucial to optimize the defect concentration; an excessive number of defects can act as recombination centers, where trapped electrons and holes meet and annihilate, thereby diminishing the photocatalytic activity. mdpi.comrsc.org

The table below details the influence of defect engineering on key material properties.

PropertyInfluence of Defect Engineering (Primarily Oxygen Vacancies)Mechanism
Electronic Properties Introduction of defect states in the band gap; increased n-type conductivity. mdpi.comresearchgate.netVacancies act as electron donors and create localized Ce³⁺ 4f states below the conduction band. researchgate.net
Charge Carrier Dynamics Prolonged charge carrier lifetime; suppressed electron-hole recombination. mdpi.comnih.govDefects act as shallow traps for electrons, promoting spatial charge separation. mdpi.commdpi.com
Surface Reactivity Increased catalytic activity and chemical reactivity. researchgate.netacs.orgCreation of coordinatively unsaturated, electron-rich active sites (e.g., Ce³⁺). researchgate.netnih.gov
Adsorption Enhanced adsorption capacity and selectivity for specific molecules. d-nb.inforesearchgate.netDefect sites provide energetically favorable binding locations for adsorbates. d-nb.info
Light Absorption Potential red-shift in absorption edge, enabling visible light absorption. mdpi.comresearchgate.netDefect states within the band gap allow for lower-energy electronic transitions. researchgate.net
Charge Separation Improved efficiency of separating photogenerated electrons and holes. mdpi.comnih.govVacancies trap electrons, preventing immediate recombination with holes. mdpi.comnih.gov

Defect Characterization Techniques

A suite of advanced analytical techniques is employed to identify, quantify, and understand the nature of defects in cerium tin oxide. Each technique provides unique insights into the structural, electronic, and optical consequences of defect engineering.

TechniqueAbbreviationInformation Provided
X-ray Photoelectron Spectroscopy XPSProvides quantitative information on the elemental composition and, crucially, the oxidation states of surface atoms. researchgate.net It is the primary method for determining the Ce³⁺/Ce⁴⁺ ratio, which serves as an indirect measure of the oxygen vacancy concentration. mdpi.comresearchgate.net
Raman Spectroscopy -This technique is highly sensitive to the local symmetry of the crystal lattice. The presence of defects like oxygen vacancies disrupts the lattice periodicity, leading to a broadening, shifting, and asymmetry of the main Raman active modes. bohrium.com It can also lead to the appearance of defect-induced modes. oiccpress.com
Electron Paramagnetic Resonance EPR / ESRA direct and powerful technique for detecting and quantifying paramagnetic species. It can directly identify signals from unpaired electrons, such as those trapped at oxygen vacancies or associated with Ce³⁺ ions. mdpi.comresearchgate.net
UV-Visible Diffuse Reflectance Spectroscopy UV-Vis DRSUsed to determine the optical properties, including the light absorption profile and the optical band gap of the material. bohrium.com Changes in the absorption spectrum, such as a red-shift or the appearance of new absorption features, indicate the presence of defect states within the band gap. researchgate.netoiccpress.com
Transmission Electron Microscopy TEM / HRTEMHigh-Resolution TEM (HRTEM) allows for the direct visualization of the crystal lattice at the atomic scale. It can be used to directly observe structural imperfections such as dislocations, stacking faults, and lattice strain caused by defects. researchgate.net
X-ray Diffraction XRDProvides information about the crystal structure, phase purity, and crystallite size. The presence of a high concentration of defects can induce lattice strain, leading to shifts and broadening of the diffraction peaks. It can also reveal changes in the lattice parameter due to doping. bohrium.comoiccpress.com
Photoluminescence Spectroscopy PLThis technique probes the recombination of photogenerated charge carriers. A decrease in the intensity of band-to-band emission often correlates with better charge separation, as defects can trap carriers and open non-radiative recombination pathways. Emission peaks in the visible region can sometimes be attributed to radiative recombination at defect sites. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a highly sensitive technique for the detection and characterization of paramagnetic species, which are atoms or molecules with unpaired electrons. researchgate.net In the context of cerium tin oxide, EPR is instrumental in identifying and quantifying point defects such as oxygen vacancies and different oxidation states of cerium and tin ions, which are often paramagnetic.

The interaction of an unpaired electron with an external magnetic field is characterized by the g-factor. Different paramagnetic centers within the CeSnO₄ lattice will exhibit distinct g-values, allowing for their identification. For instance, signals with g-values around 2.00 have been attributed to singly ionized oxygen vacancies (Vₒ⁺). researchgate.net Studies on cerium-doped tin oxide have reported g-values near 2.008 corresponding to free electrons. researchgate.net Furthermore, the intensity of the EPR signal can be directly correlated with the concentration of the specific paramagnetic defect. researchgate.net

In defective Sm-CeO₂ nanorods, EPR spectroscopy, in conjunction with other techniques like X-ray photoelectron spectroscopy (XPS) and Raman spectroscopy, has been used to confirm the presence of defects. mdpi.com The technique can also be employed to study the generation of reactive oxygen species (ROS) on the catalyst surface, which is crucial for understanding photocatalytic mechanisms. mdpi.com For example, the formation of superoxide (B77818) radicals (•O₂⁻) and hydroxyl radicals (•OH) can be monitored using spin-trapping EPR experiments. mdpi.com

Research on lanthanum-doped cerium oxide has utilized EPR to indicate a higher presence of paramagnetic defect clusters, which were held responsible for the material's dual behavior in a carbon monoxide atmosphere. cdmf.org.br In studies of ceria single crystals irradiated with electrons, EPR spectra revealed sharp lines assigned to Ce³⁺ ions, suggesting that a reduction process occurs as a result of displacement damage. osti.gov

The following table summarizes representative g-values observed in cerium-containing oxide systems, providing insight into the types of defects that can be identified using EPR spectroscopy.

Paramagnetic Species Reported g-value Reference
Singly ionized oxygen vacancies (Vₒ⁺)~2.00 researchgate.net
Free electrons in Ce-doped SnO₂~2.008 researchgate.net
Ce³⁺ ions in ceriaVaries (weak anisotropy) osti.gov

Positron Annihilation Spectroscopy

Positron Annihilation Spectroscopy (PAS) is a non-destructive and highly sensitive technique for probing open-volume defects such as vacancies, vacancy clusters, and dislocations in solids. ias.ac.inresearchgate.net The fundamental principle of PAS lies in the annihilation of positrons, the antiparticles of electrons, with electrons in the material. researchgate.net When a positron is injected into a solid, it thermalizes and can become trapped at defect sites where the electron density is lower than in the bulk lattice. ias.ac.in This trapping leads to an increase in the positron's lifetime before it annihilates with an electron, providing a direct signature of the presence of these defects.

Positron Annihilation Lifetime Spectroscopy (PALS) is a key variant of PAS that measures the time delay between the injection of a positron and the detection of the annihilation gamma-rays. ias.ac.in The resulting lifetime spectrum can be deconvoluted into different components, each corresponding to a different annihilation state. For instance, a shorter lifetime component (τ₁) is often associated with annihilation in the bulk material, while longer lifetime components (τ₂ and τ₃) are indicative of positron trapping in defects of varying sizes. ias.ac.in

In the study of cerium oxide and related materials, PALS has been effectively used to investigate defect structures. For example, in europium-doped cerium oxide nanoparticles, PAS studies indicated the presence of vacancy-type defects in the form of vacancy clusters. researchgate.net In another study on CeO₂ nanostructures, PALS depicted the presence of doubly ionized oxygen vacancies surrounded by two Ce³⁺ atoms. acs.org The positron trapping rate (κᵥ), which is directly proportional to the defect concentration, can also be determined from PALS data. acs.org

Coincidence Doppler Broadening (CDB) is another PAS technique that provides information about the chemical environment of the annihilation site by measuring the momentum distribution of the electrons with which the positrons annihilate. researchgate.net This can help in identifying the specific atoms surrounding the defect.

The table below presents typical positron lifetime values observed in ceria-based materials, illustrating the sensitivity of PALS to different defect states.

Annihilation State Positron Lifetime (ps) Reference
Defect-free ceria (bulk)187 acs.org
Quadrupoles (Vₒ̈-[CeCe]'-[CeCe]')254 acs.org

High-Resolution Transmission Electron Microscopy for Defect Visualization

High-Resolution Transmission Electron Microscopy (HR-TEM) is a powerful imaging technique that allows for the direct visualization of the atomic structure of materials, including the presence of crystalline defects. mdpi.com By transmitting a beam of electrons through an ultra-thin sample, HR-TEM can produce images with atomic-scale resolution, making it possible to observe dislocations, grain boundaries, stacking faults, and even point defect clusters. nih.gov

In the context of cerium tin oxide and related materials, HR-TEM is invaluable for understanding the relationship between the material's nanostructure and its properties. For instance, HR-TEM has been used to confirm the crystalline phase of CeSnO₄ and to observe the dispersion of copper oxide species in Cu-Ce-Sn oxide catalysts. mdpi.com The absence of crystalline copper oxide phase reflections in HR-TEM diffraction patterns confirmed the high dispersion of copper. mdpi.com

Furthermore, when combined with Scanning Transmission Electron Microscopy (STEM), even more detailed analysis is possible. Low-angle annular dark field (LAADF) STEM imaging has been shown to be sensitive to the oxidation state of cerium ions in CeO₂ nanoparticles. nih.gov This sensitivity arises from the static displacements caused by the larger ionic radius of Ce³⁺ compared to Ce⁴⁺, which affects the electron channeling process. nih.gov This imaging technique offers a way to qualitatively identify changes in the oxidation state with high spatial resolution. nih.gov

Electron Energy Loss Spectroscopy (EELS) performed in a STEM (STEM-EELS) can provide chemical information at the atomic level. uantwerpen.be By analyzing the energy loss of electrons as they pass through the sample, EELS can map the distribution of different elements and their oxidation states. uantwerpen.be For example, STEM-EELS has been used to map the spatial distribution of Ce³⁺ and Ce⁴⁺ ions within individual ceria nanoparticles. uantwerpen.be

The following table summarizes the types of defect information that can be obtained from HR-TEM and related techniques for cerium-based oxides.

Technique Information Obtained Reference
HR-TEMCrystalline structure, phase identification, visualization of extended defects (dislocations, grain boundaries) mdpi.commdpi.com
LAADF-STEMQualitative imaging of Ce³⁺/Ce⁴⁺ oxidation state distribution nih.gov
STEM-EELSQuantitative mapping of elemental composition and oxidation states (e.g., Ce³⁺/Ce⁴⁺) at atomic resolution uantwerpen.be

Theoretical Modeling for Defect Identification and Energetics

Theoretical modeling, particularly using Density Functional Theory (DFT), plays a crucial role in understanding the nature of defects in materials like cerium tin oxide. aalto.fi DFT calculations can be used to predict the formation energies of various point defects, such as oxygen vacancies (Vₒ), cerium and tin interstitials, and substitutional defects. researchgate.netuic.edu By calculating the energies of different defect configurations, researchers can identify the most energetically favorable defects under specific conditions. uic.edu

One of the challenges in accurately modeling ceria-based materials is the description of the localized 4f electrons of cerium. Standard DFT approaches often fail to correctly describe these electrons. The DFT+U method, which includes an on-site Coulomb repulsion term (U), is commonly used to provide a more accurate description of the electronic structure and defect properties of ceria. aalto.fi

Theoretical calculations can also provide insights into the structural relaxations that occur around a defect. For example, the formation of an oxygen vacancy in ceria is often accompanied by the reduction of two neighboring Ce⁴⁺ ions to Ce³⁺, leading to a local lattice distortion. nih.gov These structural changes can be precisely modeled using DFT.

Furthermore, theoretical models can be used to simulate the results of experimental characterization techniques. For instance, theoretical X-ray Absorption Near Edge Structure (XANES) spectra can be calculated for different defect structures and compared with experimental data to aid in the identification of the dominant defect types. researchgate.net Similarly, the electronic band structure and density of states can be calculated to understand how defects influence the electronic properties of the material. cdmf.org.br

Recent work has focused on developing novel interatomic potentials that can accurately predict defect energetics at a lower computational cost than DFT, enabling large-scale simulations of nonstoichiometry in ceria. nih.govacs.org These potentials are often fitted to reproduce results from higher-level QM/MM (Quantum Mechanics/Molecular Mechanics) calculations. nih.govacs.org

The following table provides examples of defect formation energies in ceria calculated using theoretical methods.

Defect Type Calculated Formation Energy (eV) Methodology Reference
Oxygen Vacancy (Vₒ)~2.22 - 2.60DFT+U nih.gov
Water dissociation on ideal CeO₂(111)ExothermicGGA+U aalto.fi
Water dissociation at vacancy on CeO₂(111)ExothermicGGA+U aalto.fi

Surface Chemistry and Adsorption Phenomena of Cerium Tin Oxide

Fundamental Concepts of Surface Interactions

Surface interactions are processes that occur at the interface between a solid material, like cerium tin oxide, and a surrounding fluid (gas or liquid). These interactions are central to understanding how the material functions as a catalyst or an adsorbent.

Adsorption is a surface phenomenon where atoms, ions, or molecules from a substance (the adsorbate) adhere to the surface of another substance (the adsorbent). solubilityofthings.com This process creates a film of the adsorbate on the surface of the adsorbent. The reverse process, where adsorbed molecules are released from the surface, is known as desorption. solubilityofthings.com The balance between adsorption and desorption is dynamic and is influenced by factors such as temperature, pressure, and the concentration of the adsorbate. solubilityofthings.com For instance, increasing temperature often provides the adsorbed molecules with enough energy to overcome the attractive forces of the surface, leading to desorption. solubilityofthings.com In the context of cerium tin oxide nanocomposites, these processes are crucial for applications like the removal of dyes from aqueous solutions, where the dye molecules are first adsorbed onto the nanocomposite surface. nih.govsemanticscholar.org

The forces governing the adhesion of molecules to a surface categorize adsorption into two main types: physisorption and chemisorption.

Physisorption (Physical Adsorption): This process is driven by weak, long-range van der Waals forces. solubilityofthings.com It does not involve the formation of chemical bonds, and the electronic structure of the adsorbate remains largely unchanged. Physisorption is typically a reversible process with low adsorption enthalpy. An example is the physical adsorption of water molecules on the surface of SnO2/CeO2, indicated by the presence of an O-H stretching vibration in FTIR spectra. semanticscholar.org

Chemisorption (Chemical Adsorption): This type of adsorption involves the formation of a chemical bond (covalent or ionic) between the adsorbate and the adsorbent. solubilityofthings.com It is a more specific interaction, often irreversible, and is characterized by a much higher enthalpy of adsorption compared to physisorption. solubilityofthings.com Chemisorption is fundamental to heterogeneous catalysis, where the formation of chemical bonds at active sites on the catalyst surface facilitates chemical reactions. The interaction of CO with Cu+ species on the surface of copper-ceria catalysts is an example of chemisorption, which is a key step in oxidation reactions. mdpi.com

Adsorption isotherms are mathematical models that describe the relationship between the amount of a substance adsorbed onto a surface and its concentration (or pressure) in the surrounding medium at a constant temperature. These models provide insight into the adsorption mechanism, surface properties, and the affinity of the adsorbent for the adsorbate.

Langmuir Isotherm: This model assumes that adsorption occurs at specific, homogeneous sites on the surface, forming a monolayer. It postulates that once a site is occupied, no further adsorption can occur at that site.

Freundlich Isotherm: This is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heats. It suggests that the adsorption capacity increases with the concentration of the adsorbate.

Studies on SnO2/CeO2 nano-composites used for the removal of various alizarin (B75676) dyes have shown that the adsorption process can be well-described by both the Langmuir and Freundlich isotherms, among others like the Temkin isotherm. nih.govsemanticscholar.org This indicates a complex adsorption behavior that may involve both monolayer coverage and interactions with a heterogeneous surface.

Investigation of Surface Functional Groups and Active Sites

The chemical behavior of cerium tin oxide is determined by the functional groups and active sites present on its surface. An active site is a specific location on the surface, such as a Ce³⁺ ion or an oxygen vacancy, where adsorption and catalytic reactions occur. cuni.czrsc.orgrsc.org The synergistic interaction between cerium and tin oxides can create a high number of these active sites, enhancing catalytic activity. cuni.czrsc.org

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and adsorbed species on a catalyst's surface. nih.gov By analyzing the vibrational frequencies of molecules, one can gain insight into their bonding and environment. uni-tuebingen.de

In situ IR Spectroscopy: This technique allows for the monitoring of surface species under actual reaction conditions, providing real-time information about reaction intermediates and mechanisms. nih.govconicet.gov.ar For example, in situ FTIR has been employed to study the adsorption of CO2 on ceria-based oxides, identifying various carbonate and bicarbonate species on the surface. conicet.gov.ar It can also be used to monitor the reduction state of cerium by observing the spin-orbit transition of Ce³⁺. researchgate.net

Diffuse Reflectance IR (DRIFT) Spectroscopy: DRIFTS is particularly suited for analyzing powdered samples, like heterogeneous catalysts. uni-tuebingen.dethermofisher.com The technique collects the diffusely scattered infrared radiation from a sample, making it highly sensitive to surface phenomena. uni-tuebingen.deethz.ch DRIFTS has been used to study the species formed during the preferential oxidation of CO over copper-cerium-tin oxide catalysts. mdpi.com FTIR analysis of SnO2/CeO2 nanoparticles has identified characteristic peaks corresponding to the stretching vibration of O-H bonds from physically adsorbed water and stretching modes of the metal-oxygen (M-O) bonds. semanticscholar.org In studies of CeO2–SnOx anchored on reduced graphene oxide, FT-IR spectra were used to identify different chemical functional groups, including C-O and O-C=O. semanticscholar.org

Table 1: Characteristic FTIR Peaks Observed on Cerium-Tin-Oxide-Based Materials

Wavenumber (cm⁻¹) Assignment Reference
3405.29 Stretching vibration of O–H bond (adsorbed H₂O) semanticscholar.org
1636.20 Bending vibration of adsorbed H₂O semanticscholar.org
617.63 Stretching modes of the Metal-Oxygen (M-O) bond semanticscholar.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. ucl.ac.uk XPS works by irradiating a material with X-rays and measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

In the study of cerium tin oxide, XPS is crucial for determining the oxidation states of cerium (Ce⁴⁺ and Ce³⁺) and tin on the surface. cuni.czpsi.chscispace.com The presence and concentration of Ce³⁺ ions are of particular interest, as they are often associated with oxygen vacancies and are considered key active sites for catalytic reactions. cuni.czrsc.org For example, the deposition of tin onto a ceria surface can lead to the oxidation of tin by taking oxygen from the ceria, which results in the reduction of Ce⁴⁺ to Ce³⁺. cuni.cz Studies on CeO2–SnOx/rGO catalysts have used XPS to quantify the surface atomic concentrations and determine that a higher ratio of Ce³⁺/(Ce³⁺ + Ce⁴⁺) correlates with enhanced catalytic activity. rsc.orgsemanticscholar.org

Table 2: XPS Binding Energies for Species on Cerium-Tin Oxide Surfaces

Core Level Binding Energy (eV) Species Reference
O 1s 529.4 Cerium Oxide cuni.cz
O 1s 530.1 Tin Oxide cuni.cz

Table 3: Surface Atomic Composition and Ratios from XPS Analysis of CeO₂–SnOₓ/rGO Catalysts

Catalyst Ce (at%) Sn (at%) C (at%) O (at%) Ce³⁺/(Ce³⁺ + Ce⁴⁺) Reference
CeSn(1.3)/rGO 6.2 1.6 70.8 21.4 0.35 semanticscholar.org
CeSn(3.9)/rGO 12.8 3.2 52.3 31.7 0.45 semanticscholar.org

Temperature-Programmed Desorption (TPD) and Thermogravimetric Analysis (TGA) for Adsorption/Desorption Studies

Temperature-Programmed Desorption (TPD) and Thermogravimetric Analysis (TGA) are powerful techniques used to investigate the adsorption and desorption phenomena on the surface of materials like cerium tin oxide. These methods provide quantitative data on the strength of adsorbate-surface bonds, the concentration of active sites, and the thermal stability of adsorbed species. chalmers.sehidenanalytical.com

Temperature-Programmed Desorption (TPD): In a TPD experiment, a gas is first adsorbed onto the catalyst's surface. Then, the temperature of the catalyst is increased at a constant rate under an inert gas flow. chalmers.se The temperature at which the adsorbed molecules desorb is measured, providing insight into the strength of the interaction. Desorption at lower temperatures typically corresponds to weakly bound (physisorbed) species, while higher desorption temperatures indicate strongly bound (chemisorbed) species. chalmers.se

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.comias.ac.in In the context of adsorption/desorption studies, TGA can track the weight loss associated with the desorption of adsorbed molecules as the material is heated. diva-portal.orgmdpi.com This provides information on the temperature ranges of desorption and the total amount of desorbed species. For example, TGA of cerium oxide precursors on fluorine-doped tin oxide substrates has been used to determine the decomposition and volatilization temperatures, ensuring efficient deposition. acs.org TGA can also reveal the thermal stability of the material itself and any surface-bound functional groups or intermediates. mdpi.com

The table below summarizes typical TPD findings for probe molecules on ceria-based materials, which provides a basis for understanding the expected behavior of cerium tin oxide.

Probe MoleculeCeria-Based SystemObserved Desorption Temperatures (°C)Inferred Surface Property
Ammonia (B1221849) (NH3)Ce-Mn-Ti Oxide~89Weak acid sites mdpi.com
Ammonia (NH3)Ce-Ti OxideLow temp (Brønsted sites), ~600 (Lewis sites)Distribution of Brønsted and Lewis acidity aaqr.org
Ammonia (NH3)CeO2–SnOx/rGOShift to higher temperatures vs. CeO2/rGOIncreased acid site strength with Sn addition rsc.org
Carbon Dioxide (CO2)CeO2-ZrO2Not specifiedBasic sites researchgate.net

Role of Surface Chemistry in Catalysis and Sensing

The catalytic and sensing capabilities of cerium tin oxide are fundamentally rooted in its surface chemistry. core.ac.ukijcce.ac.irmdpi.com The process involves a sequence of events: the transport of reactants to the surface, their adsorption onto active sites, transformation into intermediate species, and finally, the desorption of products. ijcce.ac.ir

Reactant Diffusion and Adsorption on Cerium Tin Oxide Surfaces

The efficiency of a catalytic reaction begins with the effective diffusion of reactants to the catalyst's active sites. mdpi.com Cerium tin oxide catalysts engineered with mesoporous structures offer high specific surface areas and interconnected pore networks. rsc.org These features provide ample pathways for reactant molecules to diffuse and access the catalytically active centers within the material. mdpi.com

Once at the surface, reactants must adsorb. This process is highly dependent on the nature of the surface sites. For CeSnO4, these sites are influenced by the presence of both Ce and Sn ions. The formation of a CeO2-SnO2 solid solution can lead to highly dispersed nanoparticles, which is favorable for increasing the number of available adsorption sites. rsc.orgrsc.org In many catalytic reactions, the presence of oxygen vacancies on the ceria component plays a crucial role in adsorbing and activating reactant molecules. mdpi.comatamanchemicals.com For example, in CO oxidation, Cu-Ce-Sn oxide systems have demonstrated that Cu+ species, stabilized at the interface with the ceria-tin support, act as key sites for the adsorption and activation of CO molecules. mdpi.com The high adsorption capacity of SnO2 for gas-phase molecules can further promote reactions by increasing the surface concentration of reactants. google.com

Formation of Intermediate Species

Following adsorption, reactants are transformed into short-lived intermediate species on the catalyst surface. ijcce.ac.ir The nature of these intermediates dictates the reaction pathway and the final product distribution. The unique redox properties of cerium (cycling between Ce4+ and Ce3+) and the electronic influence of tin contribute to the stabilization of specific intermediates. mdpi.com

For example, in the reverse water-gas shift reaction over ceria-supported catalysts, CO2 can react with hydrogen adatoms to form formate (B1220265) species as intermediates. mdpi.comresearchgate.net Similarly, in the selective catalytic reduction (SCR) of NOx, adsorbed NH3 and NOx species react to form intermediate nitrite (B80452) and nitrate (B79036) species on the catalyst surface before decomposing into N2 and H2O. mdpi.comresearchgate.net Studies of acetic acid reactions on ceria surfaces have identified acetate (B1210297) as a key surface intermediate that is stable up to relatively high temperatures before it decomposes to form products like acetone (B3395972). osti.gov The interaction between the different metal oxides in CeSnO4 can influence the stability and subsequent reaction pathways of these intermediates. mdpi.com

Product Desorption Mechanisms

Temperature-Programmed Desorption (TPD) is the primary technique used to study product desorption. chalmers.sehidenanalytical.com By monitoring the temperature at which products leave the surface, researchers can determine the desorption activation energy. For example, in the ketonization of acetic acid over ceria, products like acetone and ketene (B1206846) desorb at temperatures above 500 K. osti.gov The desorption mechanism is influenced by the surface's composition and structure. The presence of tin in the ceria lattice can modify the electronic properties of the surface, potentially altering the binding energy of product molecules and facilitating their release.

Influence of Surface Basicity and Acidity

The acidic and basic properties of the cerium tin oxide surface are critical in determining its catalytic activity and selectivity. researchgate.netscispace.com The surface can possess both Lewis acid sites (electron-pair acceptors, such as coordinatively unsaturated Ce4+ or Sn4+ cations) and Brønsted acid sites (proton donors, often associated with surface hydroxyl groups), as well as basic sites (often surface O2- ions). mdpi.comresearchgate.net

The table below provides a general overview of how surface acidity and basicity influence catalytic processes on oxide surfaces.

Surface PropertyRole in CatalysisExample Reaction
Lewis Acidity Activates carbonyl groups, facilitates carbocation formation.Ketonization, Alkylation researchgate.netresearchgate.net
Brønsted Acidity Protonates molecules, facilitates dehydration reactions.Dehydration, Isomerization nih.gov
Basicity Abstracts protons, facilitates aldol-type condensations.Glycerol to acetol conversion redalyc.orgscielo.org.mx

Applications of Cerium Tin Oxide in Advanced Technologies Excluding Biomedical

Catalysis

Cerium tin oxide (CeSnO₄), a mixed metal oxide, has garnered significant attention in the field of catalysis due to the synergistic interactions between cerium and tin. The unique redox properties of cerium, particularly its ability to cycle between Ce³⁺ and Ce⁴⁺ oxidation states, combined with the structural and electronic modifications introduced by tin, make this compound a highly effective catalyst for a variety of oxidation and reduction reactions. semanticscholar.orgnih.gov

Cerium tin oxide-based catalysts have demonstrated high efficacy in the selective catalytic reduction (SCR) of nitrogen oxides (NOx) with ammonia (B1221849) (NH₃), a critical technology for mitigating air pollution from stationary and mobile sources. semanticscholar.orgnih.gov Research on cerium and tin oxides anchored on reduced graphene oxide (CeO₂–SnOₓ/rGO) shows excellent SCR activity at low temperatures (120–280 °C). semanticscholar.org

The superior performance is attributed to a strong synergistic interaction between the cerium and tin oxides. This interaction promotes a higher ratio of Ce³⁺ to Ce⁴⁺ ions, increases the concentration of surface-adsorbed oxygen and oxygen vacancies, and enhances the surface acidity, all of which are crucial for the SCR reaction mechanism. semanticscholar.orgnih.gov The mesoporous structure of these catalysts also provides a large specific surface area and more active sites for the adsorption of reactant molecules. semanticscholar.org

The catalytic efficiency is highly dependent on the composition and reaction temperature. For instance, a CeO₂–SnOₓ/rGO catalyst with a (Ce+Sn)/graphene oxide mass ratio of 3.9 achieves approximately 86% NO conversion at 160°C and over 97% conversion in the 200–280°C range. semanticscholar.org In contrast, a catalyst with a lower mass ratio of 1.3 shows less than 30% conversion in the 120-160°C range, highlighting the importance of catalyst loading. semanticscholar.org

Catalyst Composition ((Ce+Sn)/GO Mass Ratio)Temperature (°C)NO Conversion (%)
CeSn(1.3)/rGO120-160&lt;30%
CeSn(1.3)/rGO280~80%
CeSn(3.9)/rGO160~86%
CeSn(3.9)/rGO200-280&gt;97%

Cerium-doped tin oxide composites are effective catalysts in advanced oxidation processes (AOPs) for the degradation of persistent organic pollutants in water. researchgate.net In a dual sonophotocatalysis system, a multicomponent composite catalyst integrating cobalt ferrite with cerium-doped tin oxide (SnO₂) has been used to activate peroxymonosulfate (PMS), a source of highly reactive oxidative radicals. researchgate.net

These catalysts demonstrate remarkable efficiency and speed. The best-performing catalyst architectures were able to completely decompose the dye Rhodamine B (20 ppm) in under three minutes and achieve over 70% mineralization within five minutes. researchgate.net The system is also robust enough to treat complex, multipollutant solutions (80 ppm), achieving over 75% mineralization after 150 minutes. researchgate.net The high stability and reusability of these Ce-doped SnO₂ materials position them as state-of-the-art heterogeneous catalysts for environmental remediation. researchgate.net

PollutantInitial ConcentrationResultTime
Rhodamine B20 ppm>70% Mineralization5 min
Multipollutant Solution80 ppm>75% Mineralization150 min

The conversion of carbon dioxide into value-added chemicals is a key area of sustainable chemistry, and cerium-tin oxide materials have shown promise as electrocatalysts for this purpose. Research has demonstrated that tin-doped cerium oxide (Sn-doped CeO₂) nanorods can serve as high-performance catalysts for the electrochemical reduction of CO₂ to formate (B1220265). researchgate.net The incorporation of cerium oxide as a promoter in tin oxide catalysts significantly improves stability during extended operation. researchgate.net

Furthermore, mixed SnO₂-CeO₂ systems exhibit significantly higher catalytic activity for the oxidation of carbon monoxide (CO) to CO₂ compared to pure ceria. researchgate.net The addition of SnO₂ to ceria enhances the low-temperature CO conversion, with catalysts achieving 98-99% conversion at 673 K (400°C). researchgate.net This high activity in CO oxidation is relevant to CO₂ conversion, as the reverse water-gas shift reaction (a key step in many CO₂ utilization pathways) involves the interplay of CO, CO₂, and water. The strong interaction between SnO₂ and CeO₂ is credited with the enhanced catalytic properties. researchgate.net

CatalystApplied Potential (V vs. RHE)Formate Faradaic Efficiency (%)
Sn-CeO₂-0.8~55%
Sn-CeO₂-1.0~80%
Sn-CeO₂-1.2~85%
Data estimated from graphical representations in the source literature researchgate.net.

While specific research focusing solely on CeSnO₄ for alcohol dehydrogenation is limited, the fundamental properties of cerium-based catalysts suggest their potential in this area. Cerium photocatalysis has been utilized for the dehydroxymethylation of primary alcohols, a process that converts them into valuable alkyl synthons. acs.org This demonstrates the capacity of cerium catalysts to mediate alcohol transformations under mild conditions. acs.org The redox cycling between Ce³⁺ and Ce⁴⁺ is known to facilitate oxidation reactions, which is the core of alcohol dehydrogenation. nih.gov

In the context of alkene oxidation, SnO₂-CeO₂ systems have been tested for the catalytic oxidation of propylene (C₃H₆). researchgate.net These mixed oxide catalysts demonstrated significantly higher activity for propylene oxidation compared to pure ceria, showcasing the synergistic effect of combining the two oxides for activating C-H and C=C bonds. researchgate.net This indicates a strong potential for cerium tin oxide in various alkene oxidation applications.

Nano-SnO₂ has been identified as an effective catalyst for the high-temperature water-gas shift (WGS) reaction during the gasification of cellulose, a key component of biomass. biofueljournal.com The WGS reaction is critical for adjusting the H₂/CO ratio in the synthesis gas used for producing liquid fuels. Cerium oxide's role as an oxygen storage material is beneficial in catalytic fast pyrolysis, where it helps upgrade biomass vapors into more stable, energy-dense bio-oils. nih.gov The combination of these properties in a cerium tin oxide catalyst offers a promising avenue for developing more efficient and robust catalysts for biofuel production. biofueljournal.comnih.gov

Mechanisms of Catalytic Activity

The catalytic efficacy of cerium tin oxide (CeSnO₄) and related CeO₂-SnOₓ composites stems from a combination of unique electronic and structural properties. The mechanisms underpinning its activity are multifaceted, primarily revolving around its redox capabilities, the presence of surface defects, and the cooperative interplay between its constituent metal oxides.

A cornerstone of ceria-based catalysis is the facile and reversible redox transition between Ce⁴⁺ and Ce³⁺ oxidation states. This property is not only retained but enhanced in cerium tin oxide systems. The incorporation of tin into the ceria lattice promotes the formation of Ce³⁺ ions. This is crucial as the Ce³⁺/Ce⁴⁺ redox couple participates directly in catalytic cycles, acting as a shuttle for electrons and facilitating oxidation-reduction reactions.

The interaction between cerium and tin establishes a redox equilibrium: Ce⁴⁺ + Sn²⁺ ↔ Ce³⁺ + Sn⁴⁺ . Research on cerium-tin-titanium catalysts has shown that a well-designed interface between cerium and tin promotes the shift of this equilibrium to the right, generating a higher concentration of Ce³⁺. This increased Ce³⁺ concentration is directly linked to enhanced catalytic performance in processes like the selective catalytic reduction (SCR) of nitrogen oxides (NOx). The Ce³⁺/Ce⁴⁺ cycle allows the material to store and release oxygen, a vital function in oxidation catalysis.

Oxygen vacancies, or defects in the crystal lattice where an oxygen atom is missing, are fundamental to the catalytic function of cerium tin oxide. The formation of these vacancies is intrinsically linked to the reduction of Ce⁴⁺ to Ce³⁺ to maintain charge neutrality. These vacancies serve as highly active sites for the adsorption and activation of reactant molecules.

In CeO₂-SnOₓ systems, the synergistic interaction between the components leads to a higher concentration of oxygen vacancies compared to pure ceria. These vacancies facilitate the mobility of lattice oxygen, which can then participate in oxidation reactions. For instance, in the oxidation of carbon monoxide (CO), reactant molecules can adsorb at these vacancy sites, react with lattice oxygen, and then desorb as product (CO₂). The resulting vacancy is subsequently replenished by oxygen from the gas phase, completing the catalytic cycle. Research has demonstrated that a higher concentration of surface oxygen vacancies in ceria-based materials correlates with superior catalytic activity in the oxidation of pollutants.

The combination of cerium and tin oxides results in performance that is greater than the sum of its parts, a phenomenon known as synergy. This synergistic interaction is responsible for the enhanced catalytic activity observed in CeO₂-SnOₓ composites.

The primary synergistic effects include:

Enhanced Redox Properties : The interaction between tin and cerium species facilitates the Ce⁴⁺ to Ce³⁺ reduction, leading to a higher surface concentration of catalytically active Ce³⁺ ions.

Increased Oxygen Vacancies : The incorporation of tin into the ceria lattice creates distortions and defects, which promotes the formation of more oxygen vacancies. These vacancies are crucial active sites for catalysis.

Improved Thermal Stability : The formation of a CeO₂-SnO₂ solid solution can inhibit the sintering of the catalyst particles at high temperatures, thus maintaining a high surface area and catalytic activity. Doping ceria with tin dioxide has been reported as a promising method for modifying and stabilizing cerium-based catalysts.

Modified Acidity : The synergy between the oxides can alter the surface acidity of the catalyst, which can be beneficial for specific reactions, such as the selective catalytic reduction of NOx, by creating more and stronger acid sites.

Studies on CeO₂–SnOₓ catalysts anchored on reduced graphene oxide for SCR have shown that this synergistic interaction is directly responsible for the excellent catalytic activity, leading to higher ratios of Ce³⁺/(Ce³⁺ + Ce⁴⁺), increased concentrations of surface chemisorbed oxygen, and more oxygen vacancies. researchgate.net

The catalytic performance of cerium tin oxide is highly dependent on its physical and chemical properties, which can be tailored through careful design and engineering. Key factors include synthesis method, morphology, particle size, and the use of supports.

Synthesis Method : Different preparation techniques significantly impact the catalyst's structure and performance. For instance, a stepwise-impregnation method for creating cerium-tin-titanium catalysts was found to provide a more effective interface between Ce and Sn for electron transfer compared to co-precipitation methods. mdpi.com Similarly, one-pot synthesis methods have been shown to produce more active Cu-Ce-Sn oxide catalysts than impregnation techniques by fostering stronger interactions between the components. mdpi.com

Nanostructuring and Supports : Engineering the catalyst at the nanoscale can dramatically increase the surface-to-volume ratio, exposing more active sites. Supporting the cerium tin oxide on high-surface-area materials like reduced graphene oxide (rGO) or alumina enhances the dispersion of the active components and prevents their aggregation. researchgate.netgoogle.com A CeO₂–SnOₓ/rGO catalyst demonstrated high SCR activity due to the high dispersion of nanoparticles and its mesoporous structure. researchgate.net

The table below summarizes findings on how different catalyst designs affect performance in the selective catalytic reduction (SCR) of NO.

Catalyst CompositionSynthesis MethodKey FindingsNO Conversion
CeO₂–SnOₓ/rGOHydrothermalSynergistic interaction leads to high Ce³⁺ ratio and oxygen vacancies. researchgate.net~99% at 240-280 °C researchgate.net
Ce/Sn/Ti(imp)Stepwise-ImpregnationProvided a superior interface for facile electron transfer. mdpi.com>90% at 300-450 °C
Sn/Ce-Ti(co)Co-PrecipitationLower activity due to less efficient Ce-Sn interaction. mdpi.com~80% at 400 °C

Catalyst Stability, Recovery, and Reuse Research

For practical industrial applications, the long-term stability, recoverability, and reusability of a catalyst are as critical as its initial activity. Research into cerium tin oxide catalysts addresses these aspects to ensure their viability.

Stability: The thermal stability of cerium tin oxide is a significant advantage. The formation of a solid solution between the two oxides helps to prevent particle growth (sintering) at elevated operating temperatures, which is a common cause of deactivation for many catalysts. nih.gov Doping ceria with tin has been noted to improve thermal stability. mdpi.com Long-term stability tests on related copper-cerium-tin oxide systems have shown no loss of activity over 10 hours of continuous operation at 200 °C. mdpi.com

Recovery: The recovery of nanocatalysts from reaction mixtures can be challenging. A prominent strategy to address this is to impart magnetic properties to the catalyst, allowing for simple separation using an external magnet. While not specific to CeSnO₄, research on Fe₃O₄@CeO₂ nanocatalysts demonstrates the effectiveness of this approach. github.io This core-shell design allows the catalytically active ceria-based material to be easily recovered and reused, a principle applicable to cerium tin oxide systems.

Reuse: The ability to be reused multiple times without a significant drop in performance is essential for cost-effective processes. The inherent stability of the CeO₂-SnO₂ structure contributes to its reusability. The robust crystal lattice and the reversible nature of the Ce³⁺/Ce⁴⁺ redox cycle allow the catalyst to withstand multiple reaction cycles. abo.fi The primary challenges to long-term stability under harsh conditions can include leaching of catalyst components or surface poisoning, which are areas of ongoing research. researchgate.net For spent catalysts, hydrometallurgical processes involving gradient leaching with alkaline and acidic solutions are being explored to recover valuable elements like cerium for reuse. mdpi.com

Gas Sensing

Cerium tin oxide composites are highly effective materials for fabricating chemical gas sensors due to the dependence of their electrical conductivity on the composition of the surrounding atmosphere. abo.fi These sensors are typically n-type semiconductors, a property arising from the presence of oxygen vacancies in their crystal structure.

The fundamental sensing mechanism operates as follows:

In air, oxygen molecules adsorb onto the semiconductor surface and capture free electrons from the conduction band, forming chemisorbed oxygen ions (like O₂⁻ or O⁻).

This electron capture creates a depletion layer near the surface of the material's grains, which increases the electrical resistance of the sensor.

When the sensor is exposed to a reducing gas (like carbon monoxide, CO, or liquefied petroleum gas, LPG), the gas molecules react with the adsorbed oxygen ions on the surface.

This reaction releases the trapped electrons back into the conduction band of the cerium tin oxide.

The increase in electron concentration leads to a significant decrease in the sensor's electrical resistance, which is measured as the sensing signal.

The addition of cerium oxide to tin oxide enhances sensing performance significantly. This improvement is attributed to the creation of more oxygen vacancies and the catalytic properties of ceria, which promote the oxidation of the target gas on the sensor surface. The porous nature of these mixed-oxide thin films also plays a crucial role, as it increases the surface area available for gas interaction, thereby enhancing sensitivity. mdpi.com

Research has demonstrated the effectiveness of cerium-tin oxide materials for detecting various gases.

Target GasSensor MaterialOptimum TemperatureKey Performance Metrics
Carbon Monoxide (CO)Tin oxide mixed cerium oxide thin film430 °CCan detect as low as 5 ppm; Response time: 26s; Recovery time: 30s. mdpi.com
Acetone (B3395972)Cerium-doped SnO₂ nanoparticlesNot specifiedDoping with cerium decreased intrinsic resistance and increased sensor response compared to pure SnO₂. mdpi.com
Liquefied Petroleum Gas (LPG)SnO₂ nanofibers with CeO₂ nanoparticlesRoom TemperatureHigher response and shorter response time compared to pure SnO₂.

Sensing Mechanisms in Cerium Tin Oxide-Based Sensors

Cerium tin oxide (CeSnO4) has emerged as a significant material in the field of chemical sensing due to its unique electronic and catalytic properties. As an n-type semiconductor, its electrical conductivity is highly sensitive to the composition of the surrounding atmosphere, making it an excellent candidate for detecting various gases, particularly volatile organic compounds (VOCs). The sensing capabilities of cerium tin oxide are governed by a series of complex surface and bulk phenomena. Understanding these mechanisms is crucial for the development and optimization of high-performance sensors. The primary models that elucidate the sensing behavior of CeSnO4 include the Electron Depletion Layer (EDL) model, ionosorption mechanisms, the oxygen vacancy model, and charge transfer principles.

Electron Depletion Layer (EDL) Model

The sensing mechanism of cerium tin oxide, as a metal oxide semiconductor, is fundamentally governed by changes in its electrical resistance upon interaction with gas molecules. The Electron Depletion Layer (EDL) model provides a foundational explanation for this phenomenon. In an ambient air environment, oxygen molecules are adsorbed onto the surface of the n-type CeSnO4. Due to the high electron affinity of oxygen, these molecules capture free electrons from the conduction band of the cerium tin oxide to form various negatively charged oxygen species, such as O₂⁻, O⁻, or O²⁻, depending on the operating temperature.

Ionosorption Mechanisms

Ionosorption is the process at the heart of the EDL model, detailing the specific interactions between atmospheric gases and the sensor surface. In the case of cerium tin oxide, the process begins with the chemisorption of atmospheric oxygen onto the material's surface. At elevated operating temperatures, these physisorbed oxygen molecules undergo a charge transfer, capturing electrons from the CeSnO4 to become negatively charged ions (ionosorption).

The specific oxygen species formed is temperature-dependent:

Below 150°C, molecular oxygen ions (O₂⁻) are predominant.

Between 150°C and 400°C, atomic oxygen ions (O⁻) are the primary species.

Above 400°C, doubly charged atomic oxygen ions (O²⁻) may form.

These ionosorbed oxygen species are highly reactive. When a reducing VOC is introduced, it interacts with these surface oxygen ions in a redox reaction. For example, ethanol (B145695) (C₂H₅OH) can be oxidized by the surface oxygen ions, leading to the formation of products like acetaldehyde, carbon dioxide, and water. In this process, the electrons that were initially trapped by the oxygen are returned to the conduction band of the cerium tin oxide, causing the observed decrease in resistance. The specific reaction pathway and efficiency depend on the type of VOC, the operating temperature, and the catalytic properties of the CeSnO4 surface.

Oxygen Vacancy Model

The oxygen vacancy model is particularly relevant for cerium-based oxides due to the facile redox cycling between Ce⁴⁺ and Ce³⁺ states. Oxygen vacancies are point defects within the crystal lattice of the cerium tin oxide where an oxygen atom is missing. These vacancies act as active sites and play a crucial role in the sensing mechanism.

The presence of tin in the ceria lattice can promote the formation of these oxygen vacancies to maintain charge neutrality, especially when Ce⁴⁺ is reduced to Ce³⁺. These vacancies can facilitate the adsorption and dissociation of gas molecules. In the context of gas sensing, when an oxidizing gas like oxygen is adsorbed at a vacancy site, it can take an electron from a nearby Ce³⁺ ion, oxidizing it to Ce⁴⁺ and filling the vacancy.

Charge Transfer Principles

The fundamental principle underlying all these mechanisms is charge transfer. The sensing response of cerium tin oxide is a direct consequence of the transfer of electrons between the sensor material and the target gas molecules. In the Ce-Sn-O system, a notable charge transfer occurs from tin to the cerium-oxygen complex researchgate.netmdpi.com. This intrinsic charge transfer can lead to a weakening of the cerium-oxygen bonds, which in turn facilitates the formation of oxygen-deficient sites on the surface researchgate.net.

Detection of Specific Analytes

Volatile Organic Compounds (VOCs)

Cerium tin oxide-based sensors have demonstrated significant potential for the detection of a wide range of volatile organic compounds, which are common indoor and outdoor air pollutants. The high surface area and the presence of active sites, such as oxygen vacancies, make CeSnO4 a promising material for VOC sensing applications. The interaction between VOCs and the sensor surface typically involves the oxidation of the VOC by the ionosorbed oxygen species or lattice oxygen, as described by the sensing mechanisms above.

The performance of a CeSnO4 sensor, including its sensitivity, selectivity, and response/recovery times, is highly dependent on its morphology, crystalline structure, and operating temperature. Research has shown that by controlling these parameters, it is possible to optimize the sensor for the detection of specific VOCs. For instance, the operating temperature can be tuned to achieve maximum sensitivity for a particular analyte, as different VOCs have different activation energies for their oxidation reactions.

Below is an interactive table summarizing hypothetical research findings on the performance of a nanostructured Cerium Tin Oxide sensor for the detection of common VOCs.

AnalyteConcentration (ppm)Operating Temperature (°C)Response Value (Ra/Rg)Response Time (s)Recovery Time (s)
Ethanol 10025025.41530
Acetone 10027518.92045
Toluene 10030012.62560
Methanol 10025022.11835
Formaldehyde 5022530.21228

Note: The data in this table is illustrative and intended to represent typical findings in sensor research. Ra is the resistance in air, and Rg is the resistance in the target gas.

Nitrogen Monoxide (NO)

Research specifically detailing the gas sensing properties of the compound Cerium Tin Oxide (CeSnO4) for Nitrogen Monoxide (NO) is limited. However, studies on composite materials containing cerium and tin oxides provide insights into their potential for NO detection. These materials, often in the form of CeO2-SnO2 composites, are investigated for the selective catalytic reduction (SCR) of NO with ammonia (NH3), a process closely related to the surface interactions that govern gas sensing. The synergistic interaction between cerium and tin oxides in these composites is noted to create a higher concentration of surface chemisorbed oxygen and oxygen vacancies, which are crucial for gas sensing mechanisms. While direct NO sensing data for CeSnO4 is not extensively available, the properties of related composite materials suggest that the interaction between cerium and tin oxides could be leveraged for NO detection.

Ammonia (NH3)

Direct and extensive research on the specific use of Cerium Tin Oxide (CeSnO4) for ammonia (NH3) gas sensing is not widely available in the current body of scientific literature. However, the sensing capabilities of related composite materials, particularly cerium-doped tin oxide (Ce-doped SnO2), have been investigated, offering valuable insights.

In studies focusing on Ce-doped SnO2 thin film sensors, it has been demonstrated that the introduction of cerium into the tin oxide matrix can significantly enhance the sensitivity towards ammonia. Research has shown that a Ce-doped SnO2 sensor can exhibit a strong response to ammonia at an optimal operating temperature of 325°C. Furthermore, these doped sensors have displayed good selectivity for ammonia when compared to other gases like ethanol. The improved sensing performance is often attributed to the catalytic effect of cerium and the modification of the electronic properties of the tin oxide, which enhances the interaction between the sensor surface and ammonia molecules.

The mechanism behind the enhanced ammonia sensing in Ce-doped SnO2 involves the creation of more active sites for gas adsorption and the facilitation of redox reactions on the sensor surface. While these findings are for Ce-doped SnO2, they suggest that a compound like CeSnO4, which inherently contains both cerium and tin, could possess favorable characteristics for ammonia detection.

Carbon Monoxide (CO)

The detection of carbon monoxide (CO) using materials composed of cerium and tin oxides has been a subject of significant research. Thin films of mixed cerium oxide and tin oxide have demonstrated high sensitivity to CO. mdpi.comresearchgate.netnorthumbria.ac.ukrsc.org

One study on tin oxide mixed cerium oxide thin films, prepared by physical vapor deposition and annealed at 500 °C, found that the optimal operating temperature for sensing CO was 430 °C. mdpi.comresearchgate.net At this temperature, the sensors were capable of detecting CO concentrations as low as 5 parts per million (ppm). mdpi.comresearchgate.net The response and recovery times for these sensors were recorded at 26 seconds and 30 seconds, respectively, indicating a relatively rapid detection capability. mdpi.comresearchgate.net

The sensitivity of these mixed-oxide films was observed to be proportional to the concentration of CO, although it reached a saturation point at concentrations higher than 5,000 ppm. The porous nature of these films, with porosity in the range of 11.6–21.7%, is believed to contribute significantly to their high sensitivity by providing a larger surface area for gas interaction. mdpi.comresearchgate.netnorthumbria.ac.ukrsc.org The sensing mechanism is based on the change in electrical resistance of the semiconductor material upon exposure to the reducing gas (CO). mdpi.com

The addition of cerium oxide to tin oxide-based sensors has been shown to suppress the sensitivity to other gases like methane, thereby enhancing the selectivity towards carbon monoxide. acs.org

Table 1: CO Gas Sensing Characteristics of Tin Oxide Mixed Cerium Oxide Thin Films

Parameter Value
Optimum Operating Temperature 430 °C
Lower Detection Limit 5 ppm
Response Time 26 s
Recovery Time 30 s
Film Porosity 11.6–21.7%

Performance Optimization for Sensitivity and Selectivity

Optimizing the sensitivity and selectivity of gas sensors based on cerium and tin oxides is a critical area of research. The performance of these sensors is intricately linked to their material composition, microstructure, and operating conditions.

One of the key strategies for performance enhancement is the creation of composite materials. For instance, the combination of tin oxide (SnO2) and cerium oxide (CeO2) has been shown to yield improved sensing characteristics compared to the individual oxides. nih.gov The addition of even a small amount of SnO2 (e.g., 2 wt %) to ZnO has been reported to significantly enhance the response to CO, making the sensor more selective against other gases like methane, propane, and carbon dioxide. nih.gov

The operating temperature is another crucial parameter that is optimized to achieve maximum sensitivity and selectivity. For mixed tin oxide and cerium oxide thin films, the optimum temperature for CO detection has been identified as 430 °C. mdpi.com

Furthermore, the selectivity of these sensors can be tailored by incorporating different additives. For example, while platinum is known to enhance the sensor response to methane, the inclusion of ceria (cerium oxide) can suppress this sensitivity, thereby favoring the detection of carbon monoxide. acs.org This demonstrates that by carefully selecting dopants and composite materials, the sensor can be fine-tuned to be highly selective for a specific target gas.

Low-Temperature and Room-Temperature Gas Sensing Research

The development of gas sensors that can operate at or near room temperature is a significant goal in sensor technology, as it reduces power consumption and simplifies device design. Research into cerium-tin-oxide-based materials has shown promise in this area.

For instance, a nanohybrid of CeO2 and SnO2 has been demonstrated to exhibit a strong response to CO gas at room temperature. acs.org This material was capable of detecting CO at a low concentration of 3 ppm with a response time of 21.1 seconds and a recovery time of 59.6 seconds. acs.org The room-temperature sensing capability is attributed to the synergistic effects at the n-n heterojunction between CeO2 and SnO2 and the presence of oxygen vacancies. acs.org

In another study, a sensor based on a CeO2/ZnO heterojunction showed a notable response to nitrogen dioxide (NO2) at room temperature (25 °C). mdpi.com The response and recovery times for 1 ppm of NO2 at this temperature were 24.8 seconds and 79.2 seconds, respectively. mdpi.com While not a cerium-tin-oxide system, this research highlights the potential of cerium-based heterojunctions for low-temperature gas sensing.

These findings indicate that through the creation of nanocomposites and heterostructures, it is possible to develop cerium-tin-oxide-based gas sensors that can operate effectively at lower temperatures, reducing the energy requirements and expanding their potential applications.

Role of Doping and Defect Engineering in Sensing Performance

Doping and defect engineering are critical strategies for enhancing the performance of gas sensors based on cerium and tin oxides. By introducing dopants or creating defects in the crystal lattice, it is possible to modify the electronic properties, increase the number of active sites, and improve the catalytic activity of the sensing material.

The introduction of cerium as a dopant in tin oxide (SnO2) has been shown to be effective in improving gas sensing properties. For example, Ce-doped SnO2 thin films have demonstrated enhanced sensitivity and selectivity towards ammonia (NH3) at an optimal operating temperature of 325°C. researchgate.net The presence of cerium can create more surface oxygen vacancies, which play a crucial role in the gas sensing mechanism by providing sites for gas adsorption and reaction.

Defect engineering, particularly the creation of oxygen vacancies, is another powerful tool. In CeO2-SnO2 composites, the interaction between the two oxides can lead to an increased concentration of oxygen vacancies. acs.org These vacancies act as active sites for the adsorption of oxygen molecules from the air, which then form reactive oxygen species on the sensor surface. When a target gas is introduced, it reacts with these oxygen species, leading to a change in the sensor's resistance. The presence of Ce3+ ions alongside Ce4+ ions in the ceria lattice is indicative of oxygen vacancies and is considered beneficial for sensing performance.

Furthermore, the doping of SnO2 with other elements in conjunction with ceria has been explored. For example, a composite of SnO2, CeO2, and PdOx was found to be highly sensitive to CO in a working temperature range of 120 to 180 °C, with the ability to detect CO concentrations as low as 40 ppm. researchgate.net

Photocatalysis

Cerium Tin Oxide and related composite materials have shown significant potential in the field of photocatalysis, a process that utilizes light to drive chemical reactions. The combination of cerium oxide (CeO2) and tin oxide (SnO2) in composite nanofibers has been found to enhance photocatalytic activity for the degradation of organic pollutants like methylene blue. mdpi.com

The improved photocatalytic efficiency of CeO2-SnO2 composites is attributed to several factors. The addition of SnO2 to CeO2 can enhance the light absorption properties of the material. mdpi.com More importantly, the formation of a heterojunction between the two oxides facilitates the separation of photoinduced electron-hole pairs, which is a critical step in photocatalysis. mdpi.com This enhanced charge separation reduces the recombination of electrons and holes, making more charge carriers available to participate in the redox reactions that degrade pollutants.

In one study, CeO2-SnO2 composite nanofibers achieved an 85% degradation efficiency for methylene blue after 125 minutes of irradiation. mdpi.com This demonstrates the synergistic effect between the two components, leading to a significant enhancement in photoactivity. The development of such composite materials opens up new possibilities for their use as visible-light-active photocatalysts for environmental remediation, including the purification of water from chemical and biological contaminants.

Fundamental Principles of Semiconductor Photocatalysis

The initial step in photocatalysis is the absorption of photons with energy equal to or greater than the semiconductor's band gap. mdpi.com This absorption excites an electron from the valence band (VB) to the conduction band (CB). Materials like titanium dioxide (TiO2), tin dioxide (SnO2), and cerium oxide (CeO2) have relatively wide band gaps, which traditionally limits their activity to the ultraviolet (UV) region of the electromagnetic spectrum. mdpi.com

Table 1: Comparison of Band Gap Energies for Related Metal Oxides

CompoundTypical Band Gap (eV)
Cerium Oxide (CeO2)~3.0
Tin Dioxide (SnO2)~3.6
Titanium Dioxide (TiO2)~3.2

Note: The exact band gap can vary depending on particle size, morphology, and synthesis method.

Upon absorbing a photon, a negatively charged electron (e-) and a positively charged "hole" (h+) are generated. For photocatalysis to be efficient, these charge carriers must separate and migrate to the catalyst's surface. mdpi.com However, they have a strong tendency to recombine, which releases the absorbed energy as heat or light and halts any potential chemical reaction. mdpi.com

In cerium tin oxide systems, the interface between cerium oxide and tin oxide phases creates a heterojunction that facilitates charge separation. mdpi.comsemanticscholar.org The different energy levels of the conduction and valence bands of the two materials promote the transfer of photogenerated electrons and holes across the interface, physically separating them and reducing the likelihood of recombination. mdpi.com Furthermore, the presence of cerium is crucial due to its ability to cycle between Ce4+ and Ce3+ oxidation states. The Ce4+ ions can act as electron traps, further inhibiting electron-hole recombination. The synergistic effect of the heterojunction and oxygen vacancies can effectively modulate the transport properties of the interfacial charge carriers. semanticscholar.orgnih.gov

Once the separated electrons and holes reach the semiconductor surface, they can participate in redox reactions with adsorbed molecules.

Oxidation by Holes: The holes (h+) in the valence band are powerful oxidizing agents. They can react with water (H2O) or hydroxide ions (OH-) adsorbed on the surface to produce highly reactive hydroxyl radicals (•OH).

Reduction by Electrons: The electrons (e-) in the conduction band are reducing agents. They can react with adsorbed oxygen (O2) to form superoxide (B77818) radical anions (O2•−).

These highly reactive species (•OH and O2•−) are the primary drivers for the degradation of pollutants or, in the context of energy production, for reactions like water splitting. tandfonline.com The efficiency of these surface reactions is highly dependent on the material's specific surface area and the density of active sites. tandfonline.com

To overcome the energy limitations of a single visible-light photon, advanced photocatalytic pathways like the Consecutive Photoinduced Electron Transfer (ConPeT) mechanism can be employed. researchgate.net This process uses the combined energy of two photons to drive a reaction that would otherwise be inaccessible. nih.gov

The general ConPeT mechanism involves two main steps:

A photocatalyst (PC) is excited by a first photon (hν1) and accepts an electron from a donor, forming a radical anion intermediate (PC•−). researchgate.netnih.gov

This radical anion, which is itself a chemical species, absorbs a second photon (hν2). This second excitation elevates the radical anion to a highly energetic state (PC•−)*, making it an extremely strong reducing agent capable of driving difficult chemical transformations. rsc.org

While the ConPeT mechanism has been extensively studied for organic photocatalysts, its application in metal oxide systems like cerium tin oxide is an emerging area of research. researchgate.net The principle holds that if a stable reduced intermediate (such as one involving the Ce3+ state) can be formed and subsequently excited by another photon, it could unlock highly energetic reaction pathways, potentially enhancing processes like CO2 reduction or hydrogen generation.

Photocatalytic Applications of Cerium Tin Oxide

One of the most sought-after applications of photocatalysis is the production of hydrogen (H2) from water splitting, which is considered a clean and sustainable energy source. d-nb.info The process generally requires a semiconductor photocatalyst and a sacrificial agent, often an alcohol like methanol or ethanol, which consumes the photogenerated holes, thereby preventing charge recombination and promoting the reduction of protons (H+) to H2 by the photogenerated electrons. d-nb.infomdpi.com

Cerium-based materials have been investigated for photocatalytic H2 production. The unique electronic structure of cerium and the formation of heterojunctions in materials like cerium tin oxide are beneficial for this application. Studies on cerium-doped TiO2 have shown that the presence of cerium can effectively suppress the recombination of electron-hole pairs, leading to higher photocatalytic activity. d-nb.info In one such study focusing on Ce-N-TiO2, a hydrogen production rate of 206 μmol/h was achieved, attributed to higher visible light absorption and enhanced charge separation. d-nb.info While specific quantitative data for CeSnO4 is still emerging, the principles demonstrated in related cerium-based composite systems suggest its strong potential. The synergy between CeO2 and SnO2 can create materials with improved charge separation and a broader light absorption range, both of which are critical for efficient solar hydrogen production. mdpi.com

Table 2: Research Findings on H2 Generation using Cerium-based Photocatalysts

Catalyst SystemSacrificial AgentLight SourceMax. H2 Production Rate (μmol/h)Key Finding
Ce-N-TiO2Methanol/WaterVisible Light206Co-doping with Cerium and Nitrogen narrows the band gap and suppresses electron-hole recombination. d-nb.info
Pd-TiO2EthanolNear-UV Light~842.5 (5055 μmoles in 6h)Doping with a noble metal like Palladium significantly enhances H2 production. mdpi.com

This table includes data from related cerium-doped systems to illustrate the potential of cerium-based photocatalysts.

Degradation of Organic Pollutants

Cerium tin oxide (CeSnO4) has demonstrated significant potential as a photocatalyst for the degradation of various organic pollutants in water. This capability stems from its electronic structure and the synergistic effects between cerium and tin oxides, which facilitate the generation of reactive oxygen species (ROS) under light irradiation. These ROS, such as hydroxyl radicals (•OH) and superoxide anions (•O2−), are highly effective in breaking down complex organic molecules into simpler, less harmful substances.

Research has also explored the degradation of other persistent organic pollutants. For example, in studies involving CeO2 nanoparticles, effective degradation of pollutants like 2,3,4,5,6-pentabromotoluene (PBT), 2,3,4,5,6-pentabromoethyl benzene (PBEB), triclosan (TCS), and gemfibrozil (GFZ) has been observed. While these studies focus on CeO2, the principles can be extended to CeSnO4, where the addition of tin oxide is expected to further enhance the photocatalytic activity.

The table below summarizes the photocatalytic degradation of various organic pollutants using cerium-tin oxide-based materials, highlighting the degradation efficiency and experimental conditions.

Table 1: Photocatalytic Degradation of Organic Pollutants using Cerium-Tin Oxide Based Materials

PollutantCatalystLight SourceDegradation Efficiency (%)Reference
Methylene BlueCeO2/SnO2Visible Light>90 researchgate.net
TetracyclineSnO/CeO2Visible Light99 nih.gov
Congo RedCeO2UVA Light76.44 oiccpress.com
PhenolCe-doped TiO2Not Specified>90 researchgate.net
Carbon Dioxide (CO2) Reduction

The photocatalytic reduction of carbon dioxide (CO2) into valuable fuels, often referred to as solar fuels, is a promising strategy for mitigating greenhouse gas emissions and addressing energy demands. Cerium tin oxide (CeSnO4) is being investigated for this application due to the unique properties of its constituent oxides. Cerium oxide is known for its oxygen storage capacity and the presence of Ce3+/Ce4+ redox couple, which can facilitate CO2 adsorption and activation. Tin oxide, on the other hand, is a stable semiconductor that can be engineered to have suitable band edge potentials for CO2 reduction.

In CeO2-based systems, the photocatalytic conversion of CO2 often involves the reduction of CO2 to products like methanol, methane, and carbon monoxide. For example, CeO2-TiO2 catalysts have been shown to be active for the photoreduction of CO2 to methanol under visible light. oiccpress.com The presence of ceria can enhance the performance of these catalysts by promoting charge separation and increasing the adsorption of CO2.

While direct studies on CeSnO4 for CO2 reduction are limited, research on related composite materials provides insights into its potential. For instance, CeO2/In2O3 composites have been studied for the photocatalytic reduction of CO2 with methane, yielding syngas (a mixture of CO and H2). mdpi.com The formation of a heterojunction between the two oxides was found to be crucial for the enhanced activity. Similarly, a heterostructure of CeSnO4 with other semiconductors could be designed to optimize the light absorption and charge transfer properties for efficient CO2 conversion. The development of such photocatalysts is a key area of research in the quest for sustainable energy solutions. mdpi.com

Strategies for Enhancing Photocatalytic Efficiency

To improve the practical applicability of Cerium Tin Oxide (CeSnO4) in photocatalysis, several strategies are being explored to enhance its efficiency. These strategies primarily focus on optimizing the material's properties to maximize light absorption, promote charge separation, and increase the number of active sites for catalytic reactions.

Nanostructure Design and Morphology Control

The photocatalytic activity of a semiconductor is highly dependent on its physical and structural properties, such as particle size, surface area, and crystal structure. Nanostructuring is a key strategy to enhance the performance of CeSnO4. By reducing the particle size to the nanoscale, the surface-to-volume ratio is significantly increased, providing more active sites for the adsorption of reactants and subsequent photocatalytic reactions. ultrananotec.commdpi.commdpi.comnih.govnih.gov

Furthermore, controlling the morphology of CeSnO4 nanostructures can expose specific crystal facets with higher reactivity, leading to improved catalytic performance. Different morphologies, such as nanoparticles, nanorods, and hierarchical structures, can be synthesized through various methods like hydrothermal and sol-gel techniques. For example, the synthesis of pyramidal SnO/CeO2 nano-heterojunctions has been shown to result in enhanced photocatalytic activity for the degradation of tetracycline. nih.gov The specific morphology can influence the light-harvesting efficiency and the charge transport properties of the material. The design of novel nanostructures with optimized morphology is therefore a crucial aspect of developing highly efficient CeSnO4 photocatalysts. nih.govrsc.org

Band Gap Engineering

The band gap of a semiconductor determines the wavelength of light it can absorb to generate electron-hole pairs. Cerium oxide (CeO2) and tin oxide (SnO2) have relatively wide band gaps, which limits their activity to the UV region of the solar spectrum. mdpi.com To utilize the more abundant visible light, strategies for narrowing the band gap of CeSnO4 are essential.

One common approach is doping with metal or non-metal ions. Doping can introduce new energy levels within the band gap, effectively reducing the energy required for electron excitation. For example, doping CeO2 with transition metals has been shown to decrease its band gap and improve visible light absorption. mdpi.com Similarly, doping SnO2 can also tune its optical properties. dntb.gov.ua By carefully selecting the dopant and its concentration in the CeSnO4 lattice, the band gap can be engineered to enhance its photocatalytic activity under visible light. rsc.org Another approach is the formation of solid solutions or composites with other semiconductors having a narrower band gap. uctm.eduresearchgate.net

Defect Engineering for Improved Charge Transfer

Defects in the crystal lattice of a semiconductor, such as oxygen vacancies, can play a crucial role in enhancing its photocatalytic activity. In cerium-based oxides, the presence of Ce3+ ions is associated with the formation of oxygen vacancies, which can act as trapping sites for photogenerated electrons. This trapping can effectively suppress the recombination of electron-hole pairs, thereby increasing the lifetime of charge carriers and making them more available for redox reactions on the catalyst surface. mdpi.comnih.govmdpi.com

Defect engineering in CeSnO4 can be achieved through various methods, such as annealing under controlled atmospheres or doping with aliovalent cations. By introducing a controlled concentration of oxygen vacancies, the charge transfer properties of the material can be significantly improved. conicet.gov.arcdmf.org.br These vacancies can also serve as active sites for the adsorption and activation of reactant molecules. nih.gov Therefore, the strategic introduction of defects is a powerful tool to enhance the photocatalytic efficiency of CeSnO4. unl.edu

Heterojunction Construction with Other Semiconductors

Constructing a heterojunction by interfacing CeSnO4 with another semiconductor is a highly effective strategy to improve charge separation and enhance photocatalytic activity. When two semiconductors with different band structures are brought into contact, an internal electric field is formed at the interface. This electric field can drive the photogenerated electrons and holes in opposite directions, thus preventing their recombination. jmst.org

Different types of heterojunctions, such as type-II, Z-scheme, and S-scheme, can be designed to optimize the charge transfer pathway. rsc.org For example, a CeO2/SnO2 heterojunction can promote the separation of charge carriers and has shown enhanced photocatalytic performance. researchgate.net The choice of the semiconductor to be coupled with CeSnO4 depends on their respective band edge positions. By rationally designing the heterostructure, it is possible to not only improve charge separation but also to broaden the light absorption range and maintain a high redox potential of the charge carriers. mdpi.comrsc.orgsemanticscholar.org

Metal and Noble Metal Deposition Strategies

The integration of metals and noble metals with cerium tin oxide composites is a key strategy to enhance their catalytic and electronic properties. Rather than depositing metals onto a pre-formed cerium tin oxide support, prevailing synthesis methods focus on the incorporation of the metallic components during the formation of the oxide matrix. This approach ensures a high dispersion of the metal species and fosters strong interactions between the metal and the oxide support, which is crucial for catalytic performance.

One common method is one-pot precipitation in the presence of a templating agent, such as cetyltrimethylammonium bromide (CTAB). In this process, precursors for cerium, tin, and a metal like copper are co-precipitated. This technique facilitates the creation of a homogenous material with finely dispersed copper oxide species strongly interacting with the cerium-tin oxide particles. mdpi.com This strong interaction is evidenced by shifts in the Raman spectra and the absence of crystalline copper oxide phases in X-ray diffraction (XRD) patterns, indicating that the copper is well-integrated into the oxide structure. mdpi.com

Another approach involves the impregnation of a pre-synthesized cerium-tin oxide support with a solution containing the metal precursor, followed by thermal treatment. However, studies comparing these methods show that one-pot synthesis often leads to superior catalytic activity, for instance in the preferential oxidation of CO, due to better metal dispersion and stronger interfacial contact. mdpi.comresearchgate.net

The goal of these strategies is to leverage the synergistic effects between the components. For example, in copper-cerium-tin oxide catalysts, the interaction between highly dispersed copper oxide and the cerium-tin support enhances the number of active interfacial sites. mdpi.com The cerium-tin oxide acts as a nonstoichiometric support that provides essential oxygen vacancies, while the metal component serves as the active site for adsorbing and activating reactant molecules. researchgate.net The presence of tin in the ceria lattice can also improve the thermal stability of the composite material. mdpi.com

Dye Sensitization Approaches

Doping TiO₂, the most common photoanode material, with cerium has been shown to be an effective strategy to improve DSSC performance. Cerium ions (Ce³⁺/Ce⁴⁺) introduce several beneficial effects. They can create impurity states below the conduction band of the host semiconductor, which can reduce its band gap energy and shift light absorption into the visible region. The variable valence states of cerium also play a crucial role; the Ce⁴⁺ state can act as an electron trap, which, at low concentrations, can positively shift the conduction band minimum of TiO₂ and increase electron injection. acs.orgresearchgate.net

The primary components of a DSSC where these materials are applied include:

Photoanode: Typically a mesoporous layer of a semiconductor oxide (like Ce-doped TiO₂) on a transparent conductive substrate (like Fluorine-doped Tin Oxide, FTO).

Sensitizer (Dye): Adsorbed onto the surface of the photoanode to absorb light.

Redox Couple/Electrolyte: To regenerate the dye after electron injection.

Counter Electrode: To catalyze the reduction of the electrolyte.

The performance of DSSCs is evaluated based on several key parameters, as shown in the table below for a device using a photoanode of 5 mol% Ce-doped TiO₂ co-doped with nitrogen.

ParameterValue
Open-Circuit Voltage (VOC)650 mV
Short-Circuit Current Density (JSC)10.23 mA/cm²
Fill Factor (FF)67.4%
Power Conversion Efficiency (η)6.51%

Electrochemical Applications

Cerium tin oxide composites are gaining significant attention for a variety of electrochemical applications due to the synergistic effects between the redox-active cerium oxide and the stable tin oxide.

Electrode Materials for Electrochemical Sensing

Composites of cerium oxide and tin oxide have been successfully employed as electrode modifiers for the development of sensitive and selective electrochemical sensors. The combination of these metal oxides enhances the electroactive surface area and the rate of electron transfer compared to bare electrodes. researchgate.net This synergy is crucial for improving the detection signal for various analytes.

A notable application is in the detection of the neurotransmitter dopamine (DA). Modified electrodes using cerium oxide-based composites have demonstrated excellent electrocatalytic activity towards the oxidation of dopamine. researchgate.netresearchgate.netmdpi.com For instance, a sensor utilizing a CeO₂/siloxene composite on a glassy carbon electrode (GCE) showed a strong current response for DA oxidation, attributed to the robust redox interaction between cerium and the siloxene functional groups, which increases the number of active sites. mdpi.com

These sensors often exhibit a wide linear response range and low detection limits, making them suitable for quantifying trace amounts of analytes in complex samples. The performance of these sensors can be further enhanced by incorporating surfactants or other nanomaterials like carbon black or gold nanoparticles. researchgate.netrsc.org

The table below summarizes the performance of various cerium oxide-based electrochemical sensors for dopamine detection.

Electrode MaterialLinear Range (μM)Detection Limit (nM)
CeO₂/Carbon Black/GCE researchgate.net0.1–50043
CeO₂/Siloxene/GCE mdpi.com0.292–7.8292
pRGO/SnO₂/AuNPs rsc.org0.008–205

Energy Storage Devices (e.g., Supercapacitors)

Cerium tin oxide nanocomposites are emerging as promising electrode materials for supercapacitors, a class of energy storage devices known for their high power density and long cycle life. ucf.edu The charge storage mechanism in these materials is primarily pseudocapacitive, arising from the fast and reversible Faradaic redox reactions involving the Ce³⁺/Ce⁴⁺ couple. rsc.org

The performance of cerium tin oxide-based supercapacitors can be further improved by creating more complex nanocomposites. A Fe-SnO₂@CeO₂ nanocomposite electrode demonstrated a high specific capacitance of 348 F/g at 1 A/g. researchgate.net When fabricated into an asymmetric supercapacitor device, this material achieved a specific energy of 32.2 Wh kg⁻¹ and a specific power of 747 W kg⁻¹, along with good cycling stability, retaining 85% of its capacitance after 5000 cycles. researchgate.net

The table below highlights the performance of various cerium tin oxide-based composite electrodes for supercapacitor applications.

Electrode MaterialSpecific Capacitance (F/g)Current Density (A/g)Energy Density (Wh kg⁻¹)Power Density (W kg⁻¹)
CeO₂–SnO₂/rGO worldscientific.com1560.5--
Fe-SnO₂@CeO₂ researchgate.net348132.2747
(Co³⁺/Co²⁺)/CeO₂/SnO₂ researchgate.net8271--

Electrocatalysis

The combination of cerium oxide and tin oxide creates a potent electrocatalyst for various reactions, most notably the oxidation of carbon monoxide (CO). The synergistic interaction between the two oxides is key to their enhanced catalytic activity. Doping ceria with tin dioxide to form a ceria-tin oxide solid solution has been shown to be a promising strategy for modifying and improving cerium-based catalysts. mdpi.com

In the context of CO oxidation, particularly for applications like preferential CO oxidation (CO-PROX) in hydrogen-rich streams for fuel cells, catalysts based on cerium-tin oxide have shown significant promise. mdpi.comresearchgate.net The catalytic mechanism often involves a redox interplay between the Ce³⁺/Ce⁴⁺ couple and an active metal component (like copper or platinum) supported on the oxide. mdpi.com The cerium-tin oxide support provides a high concentration of oxygen vacancies, which are crucial for the reaction. researchgate.net

Research on platinum supported on a Ce₀.₅Sn₀.₅O₂ solid solution (Pt/Ce₀.₅Sn₀.₅O₂) has shown that the reducibility of Ce⁴⁺ is enhanced at the interface between the platinum nanoparticles and the oxide support. psi.ch This leads to an accelerated catalytic CO oxidation rate and a lower apparent activation energy compared to platinum on pure ceria. psi.ch Operando spectroscopic studies suggest that while the reduction of Ce⁴⁺ is faster on the ceria-tin support, the subsequent oxidation of Ce³⁺ becomes the rate-limiting step in the catalytic cycle. psi.ch Importantly, under relevant reaction conditions, the Sn⁴⁺ in the solid solution remains stable and does not get reduced. psi.ch

The table below presents CO conversion data for a copper-cerium-tin oxide catalyst (10CuCeSn) used for CO oxidation, demonstrating its high efficiency across a range of temperatures. researchgate.net

Temperature (°C)CO Conversion (%)
100~98
125100
150100

Future Research Directions and Outlook for Cerium Tin Oxide Materials

Integration of Multifunctional Properties in Novel Devices

A significant future direction for cerium tin oxide research lies in the integration of its multifunctional properties into single, novel devices. CeO2-SnO2 composites have already demonstrated capabilities in photocatalysis, gas sensing, energy storage, and antibacterial activity. mdpi.com The next generation of research will likely focus on designing and fabricating devices that can perform several of these functions simultaneously.

For instance, a self-cleaning, energy-storing surface could be developed by coating a substrate with CeSnO4 nanofibers. Such a material could photocatalytically degrade organic pollutants while also functioning as a supercapacitor electrode. Similarly, the development of smart sensors that can not only detect hazardous gases but also catalytically neutralize them represents a promising application. The synergistic interaction between cerium and tin oxides can lead to enhanced performance in these integrated systems. semanticscholar.org

Future research in this area will require a multidisciplinary approach, combining materials science, chemistry, physics, and engineering to overcome the challenges of device fabrication and optimization. The table below summarizes potential multifunctional devices based on cerium tin oxide and the key properties to be integrated.

Potential Multifunctional DeviceKey Integrated PropertiesPotential Impact
Smart Environmental Sensor Gas Sensing & Photocatalytic DegradationReal-time monitoring and remediation of air pollutants.
Self-Powered Biosensor Energy Storage & BiosensingDevelopment of portable and autonomous diagnostic tools.
Antibacterial Coating for Medical Implants Antibacterial Activity & BiocompatibilityPrevention of implant-associated infections.
Photo-Electrochemical Cell Photocatalysis & Energy ConversionEfficient conversion of solar energy into chemical fuels.

Development of Green and Sustainable Synthesis Routes

While conventional methods for synthesizing cerium tin oxide have been effective, there is a growing need for the development of green and sustainable synthesis routes that are environmentally benign, cost-effective, and scalable. mdpi.com Future research will focus on moving away from methods that utilize harsh chemicals, high temperatures, and complex procedures.

Bio-inspired and "green" synthesis methods, which use natural resources like plant extracts, are gaining traction for the production of metal oxide nanoparticles. rsc.orgresearchgate.net These methods often employ biomolecules as reducing and capping agents, eliminating the need for toxic reagents. mdpi.com Hydrothermal synthesis is another promising sustainable method that uses water as a solvent under moderate temperatures and pressures, reducing energy consumption and hazardous waste. acs.orgresearchgate.netgoogle.com

A key research goal will be to adapt these green synthesis strategies for the controlled fabrication of CeSnO4 nanostructures with desired morphologies, crystal structures, and surface properties. The table below compares conventional and potential green synthesis methods for cerium tin oxide.

Synthesis MethodDescriptionAdvantagesChallenges for CeSnO4
Co-precipitation Precipitation of metal hydroxides from salt solutions followed by calcination.Simple, scalable. google.comControl over stoichiometry and morphology can be difficult.
Sol-Gel Formation of a 'sol' of nanoparticles followed by gelation.Good homogeneity and control over particle size. researchgate.netOften requires organic solvents and high-temperature processing.
Hydrothermal Synthesis in a sealed, heated aqueous solution. acs.orgHigh crystallinity, good morphology control, environmentally friendly. researchgate.netgoogle.comRequires specialized equipment for high-pressure conditions.
Green Synthesis (Plant Extract) Use of plant extracts as reducing and stabilizing agents. mdpi.comrsc.orgEco-friendly, cost-effective, simple. researchgate.netReproducibility and understanding the exact reaction mechanism.

Advanced In-situ and Operando Characterization for Mechanism Elucidation

To fully unlock the potential of cerium tin oxide materials, a deeper understanding of their reaction mechanisms at the atomic and molecular level is crucial. Future research will heavily rely on the application of advanced in-situ and operando characterization techniques. nih.gov These methods allow for the real-time observation of the catalyst's structural and electronic properties under actual reaction conditions, providing invaluable insights that are not obtainable through conventional ex-situ measurements. researchgate.netosti.gov

Techniques such as in-situ X-ray Absorption Spectroscopy (XAS), X-ray Photoelectron Spectroscopy (XPS), and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) can be employed to monitor the oxidation states of cerium and tin, the formation of oxygen vacancies, and the adsorption and reaction of molecules on the catalyst surface during processes like catalytic oxidation or gas sensing. mdpi.comtue.nl Operando spectroscopy, which couples spectroscopic characterization with simultaneous measurement of catalytic activity, will be particularly powerful in establishing direct structure-activity relationships. wikipedia.orgtue.nl

The data obtained from these advanced techniques will be instrumental in elucidating the synergistic effects between cerium and tin oxides and understanding how these interactions contribute to the material's enhanced performance. semanticscholar.orgmdpi.com

Theoretical Modeling for Predictive Design and Optimization

In conjunction with advanced characterization, theoretical modeling and computational methods will play a pivotal role in the predictive design and optimization of cerium tin oxide materials. Density Functional Theory (DFT) calculations, for instance, can provide fundamental insights into the electronic structure, surface chemistry, and defect properties of CeSnO4. dtu.dknih.gov

First-principles analysis has already been used to study the structure of tin-doped ceria (Ce1-xSnxO2) and its relationship with oxygen storage capacity. materialsproject.org Future theoretical work could focus on:

Modeling reaction pathways: Simulating the adsorption and reaction of various molecules on CeSnO4 surfaces to predict catalytic activity and selectivity.

Designing novel compositions: Computationally screening different dopants and compositions to identify new materials with enhanced properties.

Understanding synergistic effects: Elucidating the electronic and structural origins of the synergy between cerium and tin at an atomic level.

The integration of theoretical modeling with experimental results will create a powerful feedback loop, where computational predictions guide experimental synthesis and characterization, and experimental findings validate and refine theoretical models. This approach will accelerate the discovery and development of next-generation cerium tin oxide materials with tailored functionalities.

Exploration of New Application Niches beyond Current Scope

While cerium tin oxide has shown great promise in catalysis, gas sensing, and energy storage, future research should also focus on exploring new and unconventional application niches. The unique combination of redox properties, optical characteristics, and chemical stability of CeSnO4 suggests its potential in a wide range of emerging technologies. scitechnol.comchemindigest.comresearchgate.net

Potential new application areas include:

Biomedical applications: The antibacterial properties of CeO2-SnO2 composites could be harnessed for developing advanced wound dressings, antimicrobial coatings, and targeted drug delivery systems. mdpi.com

Environmental remediation: Beyond photocatalytic degradation of organic pollutants, CeSnO4 could be investigated for the removal of heavy metal ions from water or as a component in advanced oxidation processes.

Smart textiles: Integration of CeSnO4 nanofibers into fabrics could lead to the development of self-cleaning, UV-protective, and sensor-embedded textiles.

Memristive devices: The oxygen vacancy dynamics in cerium-based oxides could be exploited for the development of next-generation non-volatile memory devices.

Exploring these new frontiers will require innovative thinking and interdisciplinary collaborations. The discovery of novel applications will not only expand the technological impact of cerium tin oxide but also drive further fundamental research into its unique properties.

Q & A

Q. What synthesis methods are suitable for producing phase-pure CeSnO₄, and how can intermediate phases be controlled?

CeSnO₄ synthesis often involves solid-state reactions or sol-gel methods. For example, coprecipitation of Ce³⁺/Ce⁴⁺ and Sn²⁺/Sn⁴⁺ precursors under controlled pH and temperature can minimize intermediates like CeO₂ or SnO₂. Stabilizing agents (e.g., dextran for nanoparticles) prevent agglomeration and ensure homogeneity . Post-synthesis annealing in inert or reducing atmospheres may suppress unwanted oxidation states. Phase purity should be verified via XRD and Raman spectroscopy .

Q. How can XPS and TEM be applied to characterize the oxidation states and morphology of CeSnO₄?

  • XPS : Analyze Ce 3d and Sn 3d core-level spectra to distinguish Ce³⁺/Ce⁴⁺ and Sn²⁺/Sn⁴⁺ states. Ce³⁺ shows characteristic peaks at ~885 eV (3d₅/₂) and ~903 eV (3d₃/₂), while Sn⁴⁺ exhibits Sn 3d₅/₂ at ~487 eV .
  • TEM : Assess particle size, aggregation, and crystallinity. For nanoparticles, use dispersants (e.g., dextran) to stabilize samples and avoid artifacts during imaging .

Q. What are the key challenges in resolving contradictory data on CeSnO₄’s redox behavior?

Discrepancies often arise from synthesis conditions (e.g., oxygen vacancies in CeO₂-rich regions) or measurement techniques. Cross-validate results using complementary methods:

  • Combine XPS (surface oxidation states) with bulk-sensitive techniques like Mössbauer spectroscopy.
  • Use temperature-programmed reduction (TPR) to quantify redox activity and correlate with catalytic performance .

Advanced Research Questions

Q. How can CeSnO₄ be optimized as a catalyst for CO₂ or CH₄ conversion, and what metrics define its performance?

Design CeSnO₄-based catalysts by doping (e.g., Ni or Co) or supporting on Al₂O₃/CeO₂ composites to enhance dispersion and reduce sintering . Evaluate performance via:

  • Activity : Turnover frequency (TOF) for CO₂ methanation or dry reforming.
  • Stability : Long-term testing under reactive atmospheres (e.g., 20% CH₄/CO₂ at 800°C).
  • Selectivity : Gas chromatography to monitor byproduct formation (e.g., CO in methane reforming) .

Q. What computational approaches elucidate the electronic structure and oxygen vacancy dynamics in CeSnO₄?

Density functional theory (DFT) calculations can model CeSnO₄’s band structure, charge density distribution, and oxygen vacancy formation energies. Compare with CeO₂ and SnO₂ to predict catalytic or sensing properties. Use hybrid functionals (e.g., HSE06) for accurate Ce 4f and Sn 5s orbital descriptions .

Q. How do interfacial effects in CeSnO₄ composites influence gas sensing properties?

Mixed CeO₂-SnO₂ systems show enhanced CO sensitivity due to interfacial electron transfer. For CeSnO₄, optimize Sn/Ce ratios and nanostructuring (e.g., porous microspheres) to increase surface-active sites. Characterize response via resistance changes in controlled CO environments (e.g., 50–500 ppm) .

Methodological Guidance

Q. What strategies mitigate agglomeration in CeSnO₄ nanoparticle synthesis?

  • Surface modification : Use capping agents (citrate, PVP) during precipitation.
  • pH control : Maintain alkaline conditions (pH ~10) to stabilize colloidal suspensions.
  • Ultrasonication : Post-synthesis sonication disrupts weak aggregates .

Q. How can researchers validate CeSnO₄’s oxygen storage capacity (OSC) for catalytic applications?

Conduct cyclic oxygen adsorption/desorption experiments using thermogravimetric analysis (TGA). Quantify OSC via H₂-TPR, where H₂ consumption correlates with reducible oxygen species .

Data Interpretation and Reproducibility

Q. Why do photocatalytic studies of CeSnO₄ report varying quantum efficiencies, and how can this be addressed?

Variations arise from differences in light source intensity, particle size, and defect density. Standardize testing protocols (e.g., AM 1.5G solar simulation) and report detailed synthesis conditions (precursor ratios, annealing time/temperature) .

Q. What statistical methods are recommended for analyzing heterogeneous catalytic data?

Apply multivariate analysis (e.g., PCA) to deconvolute effects of temperature, pressure, and catalyst composition. Use error bars from triplicate experiments to assess significance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.